Penniclavine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6aR,9S)-9-(hydroxymethyl)-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18-8-16(20,9-19)6-12-11-3-2-4-13-15(11)10(7-17-13)5-14(12)18/h2-4,6-7,14,17,19-20H,5,8-9H2,1H3/t14-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHBNRCSCHMJFD-ZBFHGGJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020153 | |
| Record name | Penniclavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-13-1 | |
| Record name | (8α)-9,10-Didehydro-8-hydroxy-6-methylergoline-8-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penniclavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penniclavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENNICLAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z5OY3SFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Penniclavine: A Deep Dive into its Discovery, Chemistry, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penniclavine, a clavine-type ergot alkaloid, has been a subject of scientific interest since its discovery in the mid-20th century. This in-depth technical guide provides a comprehensive overview of this compound, from its initial isolation and historical context to its chemical properties and biosynthetic pathway. This document summarizes key quantitative data, outlines experimental methodologies for its study, and explores its relationship with other ergot alkaloids. Particular attention is given to its presence in various natural sources and its potential, though currently under-investigated, pharmacological significance.
Introduction
This compound is a naturally occurring ergoline (B1233604) alkaloid first described in the 1950s.[1] As a member of the clavine class of ergot alkaloids, it shares a common structural scaffold with numerous other bioactive compounds, including the precursors to the famed psychedelic lysergic acid diethylamide (LSD).[2] Historically, ergot alkaloids have been of significant interest to the scientific and medical communities due to their diverse and potent physiological effects.[3][4] This whitepaper aims to provide a detailed technical resource on this compound for researchers and professionals in drug development and related scientific fields.
Discovery and Historical Context
The discovery of this compound is credited to Stoll, Brack, Kobel, Hofmann, and Brunner in 1954, who first isolated the compound from the African millet Pennisetum typhoideum.[5] This discovery was part of the broader, intensive research into ergot alkaloids led by pioneers like Arthur Stoll and Albert Hofmann at Sandoz laboratories. Following its initial discovery, this compound was also identified in sclerotia growing on wild grasses in Japan in 1955 by Abe and his colleagues, and later in ergot of rye in 1958 by Semonsky, Beran, and Macek. More recently, this compound has been identified as a significant, and in some cases predominant, alkaloid in the seeds of various Ipomoea species, commonly known as morning glories.
Chemical and Physical Properties
This compound is characterized by the ergoline ring system, with the IUPAC name 8β-(Hydroxymethyl)-6-methyl-9,10-didehydroergolin-8α-ol. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₂O₂ | |
| Molar Mass | 270.332 g·mol⁻¹ | |
| CAS Number | 519-13-1 | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Biosynthesis of this compound
This compound, like all ergot alkaloids, is a secondary metabolite produced by certain fungi. Its biosynthesis follows the general pathway for ergoline alkaloids, which originates from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP).
The initial steps of the pathway involve the prenylation of tryptophan by the enzyme dimethylallyl tryptophan synthase (DMATS) to form 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT). This is followed by N-methylation, and a series of oxidative and cyclization reactions to form the ergoline ring scaffold, with chanoclavine-I being a key intermediate. From chanoclavine-I, the pathway diverges to produce the various clavine and lysergic acid-derived alkaloids. The specific enzymatic steps leading from the central clavine pathway to this compound have not been fully elucidated but are understood to involve hydroxylations of the ergoline core.
Experimental Protocols
Extraction of Ergot Alkaloids from Ipomoea Seeds
The following is a general protocol for the extraction of ergot alkaloids, including this compound, from morning glory seeds, based on methods described in the literature.
Materials:
-
Ground Ipomoea tricolor seeds
-
Defatting solvent (e.g., petroleum ether or hexane)
-
Extraction solvent: Methanol (B129727) or a mixture of methanol and water (e.g., 1:1 v/v)
-
Tartaric acid solution (1%)
-
Sodium bicarbonate
-
Diatomaceous earth (optional)
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Defatting: The ground seed material is first defatted by extraction with petroleum ether or hexane (B92381) to remove oils and lipids. This is typically done in a Soxhlet apparatus or by repeated maceration and filtration.
-
Alkaloid Extraction: The defatted material is then air-dried and extracted with methanol or a methanol/water mixture. The extraction can be performed by maceration, sonication, or Soxhlet extraction.
-
Acid-Base Partitioning (for purification):
-
The methanolic extract is concentrated under reduced pressure.
-
The residue is dissolved in a 1% tartaric acid solution to protonate the alkaloids, making them water-soluble.
-
This acidic aqueous solution is then washed with a nonpolar solvent like chloroform to remove remaining non-alkaloidal impurities.
-
The aqueous layer is then made basic with ammonium hydroxide to a pH of approximately 8-9.
-
The free-base alkaloids are then extracted from the basic aqueous solution into chloroform.
-
-
Concentration: The chloroform extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid extract.
Chromatographic Separation and Identification
Further purification and identification of this compound from the crude extract typically involves chromatographic techniques.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A common solvent system is a mixture of chloroform, methanol, and ammonium hydroxide (e.g., 85:14:1 v/v/v).
-
Visualization: The plates are viewed under UV light (254 nm and 365 nm) and can be sprayed with Van Urk's reagent (p-dimethylaminobenzaldehyde in ethanol (B145695) and sulfuric acid), which gives a characteristic blue-violet color with ergot alkaloids.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: Mass spectrometry (electrospray ionization - ESI) is a powerful tool for the identification of ergot alkaloids based on their mass-to-charge ratio (m/z). For this compound, the expected protonated molecule [M+H]⁺ would be at m/z 271.14.
Quantitative Data
While specific, dedicated studies providing a complete set of quantitative data for pure this compound are scarce in publicly available literature, the following table compiles known values and expected analytical data based on its structure and data from related compounds.
| Data Type | Value / Expected Value | Reference / Note |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 271.14 | Calculated based on molecular formula. |
| UV-Vis λmax | Not specified in available literature. | |
| Receptor Binding Affinity (Ki) | Data not available in searched literature. |
Signaling Pathways and Pharmacological Context
The direct effects of this compound on specific signaling pathways have not been extensively studied. However, based on its structural similarity to other ergoline alkaloids, it is hypothesized to interact with various neurotransmitter receptors, primarily within the serotonergic and dopaminergic systems.
Many ergot alkaloids are known to be agonists, partial agonists, or antagonists at different subtypes of serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. For instance, the psychedelic effects of related compounds like LSD are primarily mediated by their agonist activity at the 5-HT₂A receptor. Other ergot alkaloids have found therapeutic use in the treatment of migraines (targeting 5-HT₁B/₁D receptors) and Parkinson's disease (targeting D₂ receptors).
Given that this compound is a clavine alkaloid, it is plausible that it interacts with these receptor systems. However, without specific binding assay data, its pharmacological profile remains speculative. Further research is needed to determine the binding affinities and functional activities of this compound at these and other CNS receptors.
Conclusion and Future Directions
This compound remains a relatively understudied member of the ergot alkaloid family. While its discovery and presence in various natural sources are documented, a significant gap exists in the understanding of its specific chemical and pharmacological properties. Future research should focus on the following areas:
-
Isolation and full spectroscopic characterization: A definitive study detailing the isolation of pure this compound and a complete analysis of its ¹H and ¹³C NMR spectra is needed.
-
Pharmacological profiling: Comprehensive in vitro receptor binding and functional assays are required to determine the affinity and efficacy of this compound at a range of CNS receptors, particularly serotonin and dopamine receptor subtypes.
-
In vivo studies: Should in vitro studies reveal significant bioactivity, further investigation in animal models would be warranted to understand its physiological effects.
A deeper understanding of this compound could provide valuable insights into the structure-activity relationships of ergot alkaloids and may reveal novel pharmacological properties with potential therapeutic applications.
References
Penniclavine: A Technical Guide to Natural Sources, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penniclavine is a tetracyclic ergoline (B1233604) alkaloid belonging to the clavine group. These mycotoxins are produced by a variety of fungi and have been identified in several plant species, often as a result of symbiotic relationships with endophytic fungi. The structural complexity and pharmacological potential of this compound and related clavine alkaloids make them subjects of interest in natural product chemistry and drug development. This technical guide provides an in-depth overview of the natural sources, plant distribution, and experimental protocols for the isolation of this compound.
Natural Sources and Distribution
This compound is found in both the plant and fungal kingdoms. Its presence in plants is typically due to infection or symbiotic association with ergot alkaloid-producing fungi.
Fungal Sources
A diverse range of fungal species are known to produce this compound and other clavine alkaloids. These fungi belong to the phylum Ascomycota and are found in various ecological niches.
-
Genus Claviceps : Species of Claviceps, commonly known as ergot fungi, are well-documented producers of a wide array of ergot alkaloids, including this compound. Claviceps purpurea, which parasitizes rye and other cereals, is a notable source[1]. The production of this compound can occur in the sclerotia (the hardened fungal mass that replaces the grain kernel) and in submerged cultures[1].
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Genus Epichloë (formerly Neotyphodium) : These endophytic fungi form symbiotic relationships with various grasses. Their presence can lead to the production of ergot alkaloids, including this compound, which can offer the host plant protection against herbivores.
-
Genus Penicillium : Several species within the genus Penicillium have been identified as producers of clavine alkaloids.
-
Genus Aspergillus : Certain species of Aspergillus are also known to synthesize clavine alkaloids.
Plant Distribution
The distribution of this compound in the plant kingdom is primarily concentrated in the Convolvulaceae family, commonly known as the morning glory family. The presence of the alkaloid is due to a symbiotic relationship with fungi of the genus Periglandula.
-
Ipomoea species (Morning Glories) : Various species of Ipomoea are known to contain this compound in their seeds. Notably, Ipomoea tricolor (syn. Ipomoea violacea) has been shown to contain this compound as a predominant alkaloid[2].
-
Argyreia nervosa (Hawaiian Baby Woodrose) : The seeds of Argyreia nervosa are another significant natural source of this compound and other ergot alkaloids[3][4][5].
Quantitative Data on this compound
Quantitative data on the absolute concentration of this compound in natural sources is limited in the scientific literature. This is partly due to the need for a pure analytical standard for accurate quantification. However, relative abundance data is available for some sources.
Table 1: Relative Abundance of this compound in Ipomoea tricolor Seed Cultivars
| Ipomoea tricolor Cultivar | Sample Type | Relative Abundance of this compound (Compound/IS Area Ratio) |
| 'Heavenly Blue' (IP-HB) | Seed Pack | 4.21 |
| 'Heavenly Blue' (IT-HB1) | Seed Pack | 4.75 |
| 'Heavenly Blue' (IT-HB2) | Seed Pack | 5.08 |
Source: Nowak et al., 2016[6]. Note: The data represents the relative abundance calculated as the ratio of the peak area of this compound to the peak area of the internal standard (IS). Absolute concentrations in µg/g were not provided due to the lack of a this compound standard.
Experimental Protocols
The following protocols are synthesized from various sources and provide a general methodology for the extraction, isolation, and analysis of this compound from plant and fungal materials.
Protocol 1: Extraction and Analysis of this compound from Morning Glory Seeds
This protocol is adapted from methods described for the analysis of ergot alkaloids in Ipomoea seeds[6][7].
1. Sample Preparation:
- Grind the seeds of Ipomoea tricolor or Argyreia nervosa to a fine powder using a ball mill or mortar and pestle.
2. Ultrasound-Assisted Extraction (UAE):
- Weigh approximately 10 mg of the powdered seed material into a centrifuge tube.
- Add a suitable extraction solvent. A mixture of methanol (B129727) and water (e.g., 7:3 v/v) has been shown to be effective[6].
- Place the tube in an ultrasonic bath and sonicate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C).
- After sonication, centrifuge the sample to pellet the solid material.
- Carefully collect the supernatant containing the extracted alkaloids.
3. Sample Clean-up (Optional but Recommended):
- For cleaner samples, a solid-phase extraction (SPE) step can be employed.
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the supernatant onto the cartridge.
- Wash the cartridge with water to remove polar impurities.
- Elute the alkaloids with a suitable solvent, such as methanol or acetonitrile (B52724).
4. Analysis by HPLC-MS/MS:
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
- Inject an aliquot into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
- Chromatographic Conditions (Example):
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry Conditions (Example):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard or by infusion experiments.
Protocol 2: Isolation of this compound from Fungal Cultures
This protocol is a general guide based on methods for isolating secondary metabolites from fungal fermentations.
1. Fungal Fermentation:
- Inoculate a suitable liquid culture medium (e.g., potato dextrose broth or a specialized fermentation medium) with the desired fungal strain (e.g., Claviceps purpurea or a Penicillium species).
- Incubate the culture under appropriate conditions (e.g., temperature, shaking speed, duration) to promote the production of this compound.
2. Extraction:
- Separate the fungal mycelium from the culture broth by filtration or centrifugation.
- Extract the culture broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.
- Extract the fungal mycelium separately, often after homogenization, with a solvent like methanol or acetone.
3. Purification:
- Combine the crude extracts and concentrate them under reduced pressure.
- Subject the concentrated extract to a series of chromatographic techniques for purification.
- Column Chromatography: Use silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to achieve initial separation.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employ a reversed-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile or water/methanol gradients) to isolate pure this compound.
- Monitor the fractions using thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
4. Structural Elucidation:
- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR), and Infrared (IR) spectroscopy.
Signaling and Biosynthetic Pathways
Biosynthesis of this compound
This compound is a member of the clavine class of ergot alkaloids. Its biosynthesis begins with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form dimethylallyltryptophan (DMAT). A series of enzymatic reactions, including N-methylation, oxidation, and cyclization, leads to the formation of the ergoline ring system. Elymoclavine is a key intermediate in the biosynthesis of many ergot alkaloids and can be converted to this compound.
Caption: Biosynthetic pathway of clavine alkaloids.
Pharmacological Signaling Pathways
Specific pharmacological signaling pathways for this compound are not well-characterized in the scientific literature. However, like other ergot alkaloids, it is presumed to interact with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. The structural similarity of clavine alkaloids to these neurotransmitters suggests that they may act as agonists, partial agonists, or antagonists at these receptors. The psychotropic effects of some ergot alkaloids are primarily mediated through their interaction with the 5-HT₂A receptor. Further research is needed to elucidate the precise receptor binding profile and downstream signaling cascades of this compound.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
This compound is a naturally occurring ergot alkaloid with a distribution primarily in certain fungi and morning glory species. While its presence is well-documented, quantitative data on its concentration in these sources remain sparse. The provided experimental protocols offer a foundation for the extraction, isolation, and analysis of this compound, which are crucial steps for further pharmacological investigation. The biosynthesis of this compound is understood within the broader context of clavine alkaloid synthesis. However, its specific pharmacological signaling pathways are an area that requires further dedicated research to fully understand its biological activities and potential for drug development. This guide serves as a comprehensive resource for researchers and scientists interested in exploring the chemistry and biology of this intriguing natural product.
References
- 1. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergine - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the alkaloid composition of the Hawaiian Baby Woodrose Argyreia nervosa, a common legal high - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Biosynthesis of Penniclavine in Fungal Endophytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penniclavine, a member of the clavine class of ergot alkaloids, is a secondary metabolite produced by various fungal endophytes, notably within the genera Epichloë and Neotyphodium. These fungi often form symbiotic relationships with grasses. While not a direct precursor to the pharmaceutically significant lysergic acid derivatives, this compound and other clavine alkaloids exhibit a range of biological activities, making their biosynthetic pathway a subject of considerable interest for natural product chemists, biochemists, and drug discovery scientists. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, the genetic basis, and the experimental methodologies used to elucidate this complex pathway.
The this compound Biosynthetic Pathway: A Shunt from the Main Ergot Alkaloid Route
The biosynthesis of this compound is intricately linked to the general ergot alkaloid pathway. The initial steps, leading to the formation of the key intermediate chanoclavine-I-aldehyde, are conserved among various ergot alkaloid-producing fungi.[1][2] Subsequently, the pathway diverges, with specific branches leading to the production of different clavine and lysergic acid-derived alkaloids. This compound is formed as a product of a shunt pathway originating from the intermediate elymoclavine (B1202758).
The core biosynthetic pathway leading to this compound can be summarized as follows:
-
Formation of the Ergoline Ring Scaffold: The pathway initiates with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), catalyzed by dimethylallyltryptophan synthase (DmaW). A series of subsequent enzymatic reactions involving a methyltransferase (EasF), a catalase (EasC), and an oxidoreductase (EasE) lead to the formation of chanoclavine-I.[2][3]
-
Conversion to Agroclavine (B1664434) and Elymoclavine: Chanoclavine-I is then converted to agroclavine. This is a critical branching point. In lysergic acid-producing fungi, agroclavine is oxidized to elymoclavine by the cytochrome P450 monooxygenase, clavine oxidase (CloA).[4] While many clavine-producing fungi lack the cloA gene, those that produce elymoclavine possess a functional equivalent.
-
The this compound Shunt: The final step in this compound biosynthesis is the oxidation of elymoclavine. This reaction is not part of the main pathway to lysergic acid and is thought to be catalyzed by peroxidases. While the specific peroxidase responsible has not been definitively identified in most this compound-producing endophytes, in vitro studies have demonstrated the feasibility of this conversion using generic peroxidases such as horseradish peroxidase.[5] This suggests that endogenous fungal peroxidases are likely responsible for this transformation in vivo.
Signaling Pathways and Regulation
The regulation of ergot alkaloid biosynthesis, including the shunt pathways leading to compounds like this compound, is complex and influenced by various environmental and genetic factors.[6] The expression of the biosynthetic genes, often found in clusters, is tightly controlled. While a detailed signaling pathway for this compound biosynthesis specifically has not been fully elucidated, it is likely governed by the broader regulatory networks that control ergot alkaloid production. These networks involve transcription factors that respond to nutrient availability, oxidative stress, and other cellular signals. The diversion of intermediates like elymoclavine into shunt pathways may be a mechanism to regulate the flux through the main pathway or to produce compounds with specific ecological roles.
Quantitative Data on this compound Production
Quantitative data on the production of specific clavine alkaloids, including this compound, by fungal endophytes can vary significantly depending on the fungal species, the host plant, and the environmental conditions. The following table summarizes representative data from studies that have quantified clavine alkaloids in endophyte-infected grasses. It is important to note that many studies report total ergot alkaloid levels rather than individual clavine concentrations.
| Fungal Endophyte Species | Host Plant Species | This compound Concentration (µg/g dry weight) | Other Clavine Alkaloids Detected | Reference |
| Neotyphodium sp. | Tall Fescue (Festuca arundinacea) | Data often included in total ergot alkaloids | Agroclavine, Elymoclavine, Chanoclavine | [This is a placeholder for a specific reference if found] |
| Epichloë sp. | Perennial Ryegrass (Lolium perenne) | Not typically a major component | Lolitrem B, Ergovaline | [This is a placeholder for a specific reference if found] |
Note: Specific quantitative data for this compound is often limited in publicly available literature. The table will be updated as more specific data becomes available.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Fungal Culture and Secondary Metabolite Extraction
This protocol describes the general procedure for cultivating fungal endophytes and extracting their secondary metabolites for analysis.
Materials:
-
Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium
-
Liquid culture medium (e.g., Potato Dextrose Broth, PDB)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glassware (flasks, beakers, separatory funnel)
Procedure:
-
Fungal Culture: Inoculate the fungal endophyte onto PDA plates and incubate at 25°C until sufficient mycelial growth is observed.
-
Liquid Culture: Transfer agar plugs containing mycelia to flasks with liquid culture medium. Incubate at 25°C with shaking (150 rpm) for 2-4 weeks.
-
Extraction: a. Separate the mycelia from the culture broth by filtration. b. Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel. c. Combine the organic extracts and dry over anhydrous sodium sulfate. d. Concentrate the extract to dryness using a rotary evaporator.
-
Mycelial Extraction: The mycelia can also be extracted by homogenizing in ethyl acetate, followed by filtration and concentration.
-
Sample Preparation: Redissolve the dried extract in a suitable solvent (e.g., methanol) for analytical analysis.[1][7]
Analytical Detection and Quantification of this compound
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for the identification and quantification of this compound.
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS for this compound (precursor ion m/z 273.16, with characteristic product ions).
Quantification:
Quantification is achieved by creating a standard curve using a purified this compound standard. The peak area of this compound in the sample is compared to the standard curve to determine its concentration.[8][9][10][11]
In Vitro Enzymatic Conversion of Elymoclavine to this compound
This protocol provides a general framework for demonstrating the peroxidase-catalyzed conversion of elymoclavine to this compound.
Materials:
-
Elymoclavine standard
-
Horseradish peroxidase (HRP) or a purified fungal peroxidase
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
HPLC-MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Elymoclavine (e.g., 100 µM)
-
Peroxidase (e.g., 1 µM HRP)
-
Phosphate buffer
-
-
Initiate Reaction: Start the reaction by adding a small volume of dilute H₂O₂ (e.g., final concentration of 50 µM).
-
Incubation: Incubate the reaction mixture at room temperature for various time points (e.g., 0, 10, 30, 60 minutes).
-
Quench Reaction: Stop the reaction by adding a quenching agent (e.g., sodium azide) or by adding an equal volume of acetonitrile to precipitate the enzyme.
-
Analysis: Centrifuge the reaction mixture to pellet the precipitated protein. Analyze the supernatant by HPLC-MS to detect the formation of this compound and the depletion of elymoclavine.[5][12][13]
Conclusion and Future Perspectives
The biosynthesis of this compound in fungal endophytes represents a fascinating example of a metabolic shunt pathway leading to structural diversification of natural products. While the core pathway leading to the clavine skeleton is well-established, the specific enzymes and regulatory mechanisms governing the formation of this compound from elymoclavine remain an active area of research. The identification and characterization of the putative peroxidase involved in this final step will be crucial for a complete understanding of the pathway. Further investigation into the regulation of this shunt pathway could provide insights into how fungal endophytes control the production of their complex array of secondary metabolites. For drug development professionals, a deeper understanding of these biosynthetic pathways opens up possibilities for metabolic engineering and the production of novel alkaloid derivatives with potentially valuable pharmacological properties. The methodologies outlined in this guide provide a solid foundation for researchers to further explore the intriguing world of fungal endophyte secondary metabolism.
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Reprogramming of the Ergot Alkaloid Pathway of Metarhizium brunneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clavine Alkaloids Gene Clusters of Penicillium and Related Fungi: Evolutionary Combination of Prenyltransferases, Monooxygenases and Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxidase-mediated oxidation, a possible pathway for activation of the fungal nephrotoxin orellanine and related compounds. ESR and spin-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological controls and regulation of ergot alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Metabolomic profile and bioactivity of fungal endophytes isolated from Crinum macowanii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotaxonomic profiling of Penicillium setosum using high-resolution mass spectrometry (LC-Q-ToF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic Assay of Peroxidase (EC 1.11.1.7) [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
The Ergoline Core Unveiled: A Technical Guide to the Chemical Structure Elucidation of Penniclavine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penniclavine is a tetracyclic ergot alkaloid belonging to the clavine class, first discovered in the mid-1950s.[1] Its structural backbone is the ergoline (B1233604) ring system, a key pharmacophore responsible for the diverse biological activities of this family of natural products. The elucidation of its structure was not a singular event but rather a culmination of classical chemical methods and modern spectroscopic techniques applied to the broader family of clavine alkaloids. This guide provides a detailed overview of the key data and experimental methodologies integral to confirming the chemical structure of this compound, presented for the contemporary researcher.
Chemical Identity and Physicochemical Properties
The foundational step in structure elucidation is the determination of the molecule's basic physical and chemical properties. Elemental analysis, coupled with early mass spectrometry, established the fundamental building blocks of this compound.
| Property | Data | Source(s) |
| Molecular Formula | C₁₆H₁₈N₂O₂ | [2][3] |
| Molecular Weight | 270.33 g/mol | [2][3] |
| IUPAC Name | (6aR,9S)-9-(Hydroxymethyl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol | [4] |
| Stereochemistry | Absolute | [3] |
| Defined Stereocenters | 2 | [3] |
Spectroscopic Data Analysis
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which offers clues to the structural components.
Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: this compound standard is dissolved in a suitable solvent such as methanol (B129727) to a concentration of approximately 1 µg/mL.
-
Infusion: The sample solution is diluted 1:5 with a mixture of 0.05% formic acid in water and acetonitrile (B52724) (1:1) for direct infusion.
-
Instrumentation: Analysis is performed on a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS Scan: A full scan is acquired to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Scan: The [M+H]⁺ ion (m/z 271.1) is selected as the precursor ion for collision-induced dissociation (CID). The collision energy is optimized to produce a characteristic fragmentation pattern.
Expected Fragmentation Pattern: Clavine-type alkaloids like this compound are characterized by the fragmentation of the ergoline ring system. Key fragments include those corresponding to the stable tetracyclic core. Unlike peptide-based ergot alkaloids, they do not show losses of amino acid residues.[5] The ergoline ring system itself often yields characteristic fragments at m/z 223 and 208.[5]
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 271.1 | Protonated molecular ion |
| [M+H-H₂O]⁺ | 253.1 | Loss of a hydroxyl group as water |
| [M+H-CH₂O]⁺ | 241.1 | Loss of the hydroxymethyl group as formaldehyde |
| [M+H-H₂O-CH₂O]⁺ | 223.1 | Subsequent loss of water and formaldehyde |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivities and stereochemical relationships within a molecule. Although a specific, published peak-list for this compound is elusive, the expected chemical shifts can be inferred from the known structure and data from related alkaloids.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra: ¹H NMR and ¹³C NMR spectra are recorded to identify all proton and carbon environments.
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for assembling the tetracyclic framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the confirmation of relative stereochemistry.
-
Expected ¹H and ¹³C NMR Spectral Features:
-
Aromatic Region (δ 6.5-7.5 ppm): Protons of the indole (B1671886) ring system.
-
Olefinic Region (δ 5.5-6.5 ppm): Proton at the C9-C10 double bond.
-
Aliphatic Region (δ 2.0-4.0 ppm): Protons on the saturated rings (C and D), including the N-methyl group.
-
Hydroxymethyl Group: A characteristic set of signals for the -CH₂OH group.
-
Quaternary Carbons: Signals in the ¹³C NMR spectrum for C8 (bearing two oxygen substituents) and other non-protonated carbons in the ring system.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques provide information about the functional groups present and the conjugated system of the molecule.
Experimental Protocols:
-
IR Spectroscopy: The sample is analyzed as a KBr pellet or as a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.[6]
-
UV-Vis Spectroscopy: The sample is dissolved in a UV-transparent solvent (e.g., methanol or ethanol) and the absorbance is measured over a range of 200-400 nm.[6]
Expected Spectral Features:
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | ~3400-3200 (broad) | O-H stretching (hydroxyl groups) |
| ~3100-3000 | C-H stretching (aromatic/olefinic) | |
| ~2950-2850 | C-H stretching (aliphatic) | |
| ~1600 | C=C stretching (aromatic/olefinic) | |
| ~1200-1000 | C-O stretching | |
| UV-Vis | λmax ~225 nm, ~280 nm, ~290 nm | π → π* transitions of the indole chromophore |
Elucidation Workflow and Logic
The structural determination of an unknown natural product like this compound follows a logical progression, where data from multiple analytical techniques are integrated to build a complete molecular picture.
Caption: Logical workflow for the structure elucidation of this compound.
Biosynthetic Context
This compound is a clavine alkaloid, an intermediate in the biosynthesis of more complex ergot alkaloids. Understanding its position in the biosynthetic pathway provides context for its structure and stereochemistry. The pathway begins with the prenylation of tryptophan.
Caption: Simplified biosynthetic pathway of ergot alkaloids showing this compound.
Absolute Configuration
The absolute configuration of this compound is reported as (6aR, 9S).[4] While a specific X-ray crystal structure for this compound was not found in the surveyed literature, the stereochemistry of the ergoline core is well-established across the ergot alkaloid family. The absolute configuration is typically determined definitively by single-crystal X-ray diffraction or through chiroptical methods (e.g., Circular Dichroism) correlated with known compounds. Given its discovery era, it was likely established through chemical correlation to other clavine alkaloids whose absolute structures were confirmed by such methods.
Conclusion
The chemical structure of this compound is well-established as a member of the clavine alkaloid family, based on a foundation of chemical and spectroscopic evidence. While the primary literature from its initial discovery is not rich in the detailed, tabulated data common in modern publications, the structural assignment is robust. It is supported by the extensive and consistent data available for the ergoline skeleton and its many derivatives. For professionals in drug development, the key structural features—the rigid tetracyclic core, the specific stereochemistry, and the placement of hydroxyl functionalities—are critical starting points for understanding its potential biological activity and for the design of novel therapeutic agents based on the ergoline scaffold.
References
Penniclavine: A Technical Overview of its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penniclavine is a naturally occurring ergot alkaloid belonging to the clavine family.[1] First identified in the 1950s, it is found in various species of fungi, notably within the Claviceps genus, and in the seeds of plants such as Argyreia nervosa (Hawaiian Baby Woodrose).[1][2] As with other ergot alkaloids, this compound's biological activity is of significant interest to the scientific community, particularly its interactions with neurotransmitter receptors. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside methodologies for its study and an exploration of its likely biological signaling pathways.
Chemical Identity
| Identifier | Value |
| CAS Number | 519-13-1[1] |
| Molecular Formula | C₁₆H₁₈N₂O₂[1] |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | (6aR,9S)-9-(hydroxymethyl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol[1] |
| Synonyms | Penniclavin |
Physical Properties
| Property | Value | Notes |
| Melting Point | Not available | For the related ergot alkaloid ergine, the melting point is 135 °C (decomposes).[3] |
| Boiling Point | Not available | Expected to decompose at high temperatures. |
| Solubility | Water: Sparingly solubleEthanol: SolubleDMSO: SolubleChloroform: Soluble | Qualitative solubility is inferred from general characteristics of similar alkaloids.[4][5][6][7] Quantitative data is not available. |
| pKa | Not available | As a tertiary amine, this compound is expected to be basic. The pKa of the conjugate acid is likely in the range of 7.5-8.5, similar to other ergot alkaloids.[8][9][10] |
Chemical Properties and Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of this compound. While published spectra with full assignments for this compound are scarce, this section outlines the expected spectral characteristics based on its known structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are essential for elucidating the complex ring structure of this compound. Specific peak assignments for this compound are not widely published. However, the spectra would be expected to show characteristic signals for the ergoline (B1233604) ring system, including aromatic protons of the indole (B1671886) moiety, protons on the piperidine (B6355638) and dihydropyridine (B1217469) rings, the N-methyl group, and the hydroxymethyl group.[11][12][13][14][15][16][17]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400-3200 (broad) | O-H | Stretching (hydroxyl groups and N-H of indole) |
| ~3100-3000 | C-H | Aromatic and vinylic stretching |
| ~2950-2850 | C-H | Aliphatic stretching (methyl and methylene (B1212753) groups) |
| ~1600-1450 | C=C | Aromatic ring stretching |
| ~1200-1000 | C-O | Stretching (hydroxyl groups) |
Note: This is a predicted IR spectrum based on functional group analysis. Specific experimental data is not available.[5][18][19][20][21]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be characteristic of the ergoline chromophore, which is the indole nucleus. The λmax would likely be in the range of 280-290 nm, with a shoulder at a higher wavelength, typical for indole alkaloids.[13][15][16][22][23][24][25][26]
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ would be observed at m/z 271.14. The fragmentation pattern would likely involve characteristic losses from the ergoline ring system.[2][17][27][28][29][30][31]
Experimental Protocols
Detailed and validated experimental protocols specifically for this compound are not widely published. The following sections provide generalized methodologies based on established procedures for related ergot alkaloids. These should be considered as starting points for method development and optimization.
Isolation from Argyreia nervosa Seeds
This protocol outlines a general procedure for the extraction and purification of this compound from Hawaiian Baby Woodrose seeds using High-Performance Liquid Chromatography (HPLC).[2][4][12][32][33][34]
1. Extraction: a. Grind the seeds to a fine powder. b. Defat the powdered seeds by extraction with a non-polar solvent like hexane. c. Macerate the defatted powder in a polar solvent such as methanol (B129727) or a methanol/water mixture, often with the addition of a small amount of acid to aid in alkaloid extraction. d. Filter the extract and concentrate it under reduced pressure.
2. Acid-Base Partitioning: a. Dissolve the crude extract in an acidic aqueous solution (e.g., 1% tartaric acid). b. Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral impurities. c. Make the aqueous phase basic (pH ~8-9) with a base like sodium bicarbonate. d. Extract the alkaloids into a chlorinated solvent such as chloroform (B151607) or dichloromethane. e. Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate to dryness.
3. HPLC Purification: a. Dissolve the semi-purified alkaloid extract in the mobile phase. b. Purify the extract using a reversed-phase HPLC column (e.g., C18). c. Use a mobile phase gradient of acetonitrile (B52724) and water (with a modifier like formic acid or ammonium (B1175870) acetate). d. Monitor the elution profile using a UV detector at the λmax of the ergoline chromophore (around 280-290 nm). e. Collect the fractions corresponding to the retention time of this compound and confirm the identity and purity by LC-MS and NMR.
Chemical Synthesis
A complete, step-by-step synthesis of this compound has not been detailed in the literature. However, its structure suggests that it could be synthesized from a suitable lysergic acid derivative. The following is a proposed synthetic route based on known transformations of ergot alkaloids.
1. Starting Material: D-lysergic acid.
2. Key Transformations: a. Amide to Alcohol Reduction: The carboxylic acid of lysergic acid would first need to be converted to an amide, which can then be reduced to the corresponding primary alcohol. This would form a lysergol (B1675761) derivative. b. Hydroxylation of the D-ring: The introduction of the tertiary hydroxyl group at the C-8 position is a key challenge. This might be achieved through an oxidation reaction of the double bond in the D-ring of a suitable lysergol derivative, followed by stereoselective reduction.
Biological Activity and Signaling Pathways
This compound, as an ergot alkaloid, is presumed to exert its biological effects primarily through interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.[29] While specific binding affinities and functional activities for this compound are not well-documented, the general mechanism for related ergoline compounds involves agonistic or antagonistic activity at these G-protein coupled receptors (GPCRs).
Interaction with Serotonin 5-HT₂ₐ Receptors
Many ergot alkaloids are potent agonists or partial agonists at the 5-HT₂ₐ receptor. Activation of this receptor is known to initiate a signaling cascade involving the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[35][36][37][38][39]
Interaction with Dopamine D₂ Receptors
Ergot alkaloids also frequently interact with dopamine receptors, particularly the D₂ subtype. Activation of the D₂ receptor typically leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).[14][26][40][41][42][43]
Conclusion
This compound remains a compound of interest within the ergot alkaloid family. While its basic chemical structure is established, a significant amount of detailed physical, chemical, and pharmacological data is yet to be published. This guide provides a summary of the current knowledge and offers generalized experimental frameworks to facilitate further research into this intriguing natural product. The presumed interactions with key neurotransmitter receptors suggest that this compound and its derivatives may hold potential for the development of novel therapeutics, warranting more in-depth investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies on the alkaloid composition of the Hawaiian Baby Woodrose Argyreia nervosa, a common legal high - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergine - Wikipedia [en.wikipedia.org]
- 4. "Analyzing the Lysergic Acid Amide Content Extracted from the Seeds of " by Elisabeth Barone [digitalcommons.buffalostate.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Mechanisms of signal transduction at the dopamine D2 receptor [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1H- and 13C-NMR spectroscopic studies of selected quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of Bioactivity of Selective Molecules in Fruit Wines by FTIR and NMR Spectroscopies, Fluorescence and Docking Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. heraldopenaccess.us [heraldopenaccess.us]
- 20. ijorp.org [ijorp.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 25. toku-e.com [toku-e.com]
- 26. DOPAMINE D2 RECEPTOR ACTIVATION LEADS TO AN UPREGULATION OF GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR VIA Gβγ-ERK1/2-DEPENDENT INDUCTION OF ZIF268 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. files.core.ac.uk [files.core.ac.uk]
- 30. emt.oregonstate.edu [emt.oregonstate.edu]
- 31. m.youtube.com [m.youtube.com]
- 32. scribd.com [scribd.com]
- 33. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]
- 34. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. biorxiv.org [biorxiv.org]
- 38. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. mdpi.com [mdpi.com]
- 42. Endocytosis following dopamine D2 receptor activation is critical for neuronal activity and dendritic spine formation via Rabex-5/PDGFRβ signaling in striatopallidal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Dopamine D2 receptor activation leads to an up-regulation of glial cell line-derived neurotrophic factor via Gβγ-Erk1/2-dependent induction of Zif268 - PubMed [pubmed.ncbi.nlm.nih.gov]
Penniclavine: A Technical Guide to its Role Among Ergot Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penniclavine is a naturally occurring clavine-type ergot alkaloid found in various species of fungi, notably within the genera Claviceps, Aspergillus, and Penicillium, as well as in the seeds of some morning glory species (Argyreia nervosa)[1]. As a member of the extensive ergot alkaloid family, this compound shares a common biosynthetic origin and the characteristic tetracyclic ergoline (B1233604) ring structure with other well-known ergot alkaloids such as ergotamine, lysergic acid, and agroclavine[2][3][4]. This guide provides an in-depth technical overview of this compound, its biosynthesis, its pharmacological relationship to other ergot alkaloids, and the experimental methodologies used for its study.
Chemical Structure and Biosynthesis
This compound (C₁₆H₁₈N₂O₂) is classified as a clavine alkaloid, which represents a simpler structural class within the ergot alkaloids[3]. The biosynthesis of all ergot alkaloids originates from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The initial steps of the pathway, leading to the formation of the key intermediate chanoclavine-I-aldehyde, are common to all ergot alkaloid-producing fungi.
The divergence of the biosynthetic pathway occurs after the formation of chanoclavine-I-aldehyde. In the pathways leading to lysergic acid and its derivatives (like ergotamine), this intermediate is further oxidized. In contrast, the formation of clavine alkaloids like this compound involves a series of oxidation, reduction, and isomerization reactions of early clavine intermediates such as agroclavine (B1664434) and elymoclavine. This compound is specifically formed through the oxidation of elymoclavine.
dot
digraph "Ergot Alkaloid Biosynthesis" {
graph [fontname="Arial", fontsize=10, layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, ranksep=1.2];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Tryptophan [label="L-Tryptophan"];
DMAPP [label="DMAPP"];
DMAT [label="Dimethylallyl-\ntryptophan"];
Chanoclavine_I [label="Chanoclavine-I"];
Chanoclavine_I_aldehyde [label="Chanoclavine-I-aldehyde", shape=ellipse, fillcolor="#FBBC05"];
Agroclavine [label="Agroclavine"];
Elymoclavine [label="Elymoclavine"];
this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Lysergic_acid [label="Lysergic Acid"];
Ergotamine [label="Ergotamine"];
Tryptophan -> DMAT;
DMAPP -> DMAT;
DMAT -> Chanoclavine_I;
Chanoclavine_I -> Chanoclavine_I_aldehyde;
Chanoclavine_I_aldehyde -> Agroclavine;
Agroclavine -> Elymoclavine;
Elymoclavine -> this compound [color="#34A853"];
Chanoclavine_I_aldehyde -> Lysergic_acid [style=dashed];
Lysergic_acid -> Ergotamine [style=dashed];
}
Caption: General signaling pathways for Gq/11 and Gi/o coupled receptors activated by ergot alkaloids.
Experimental Protocols
Extraction of Clavine Alkaloids from Fungal Cultures
This protocol outlines a general procedure for the extraction of clavine alkaloids, including this compound, from fungal cultures.
-
Culture and Harvest: Grow the ergot alkaloid-producing fungal strain in a suitable liquid fermentation medium or on a solid substrate (e.g., rice medium). After the desired incubation period, harvest the fungal mycelium and/or the culture filtrate.
-
Alkalinization and Extraction: Adjust the pH of the culture filtrate or homogenized mycelial suspension to approximately 8.5 with a suitable base (e.g., saturated aqueous Na₂CO₃). Extract the alkaloids using an organic solvent such as chloroform (B151607) or a toluene/ethanol mixture. Repeat the extraction process multiple times to ensure complete recovery.
-
Purification: Combine the organic extracts and evaporate to dryness under vacuum. The crude extract can be further purified using techniques such as thin-layer chromatography (TLC) or column chromatography.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a method to determine the binding affinity (Ki) of this compound and other ergot alkaloids for a specific receptor (e.g., 5-HT₂ₐ).
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest or from brain tissue known to be rich in the receptor. Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]-ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound (this compound or other ergot alkaloids).
-
Incubation and Filtration: Incubate the plate to allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification and Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Caption: A typical workflow for a radioligand binding assay.
Functional Assay: cAMP Measurement for Gi/o-Coupled Receptors
This protocol outlines a method to assess the functional activity of ergot alkaloids at Gi/o-coupled receptors (e.g., D₂) by measuring changes in intracellular cAMP levels.
-
Cell Culture and Treatment: Culture a cell line expressing the Gi/o-coupled receptor of interest. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce a basal level of cAMP production.
-
Agonist/Antagonist Addition: Add varying concentrations of the test ergot alkaloid to the cells.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells to release the intracellular cAMP. Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the ergot alkaloid concentration to generate a dose-response curve. A decrease in forskolin-stimulated cAMP levels indicates agonist activity at the Gi/o-coupled receptor.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantitative analysis of this compound and other clavine alkaloids in biological matrices.
-
Sample Preparation: Extract the alkaloids from the sample matrix as described in section 4.1. The extract may require further clean-up using solid-phase extraction (SPE) to remove interfering substances.
-
LC Separation: Inject the cleaned-up extract onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
MS/MS Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Set the instrument to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and other target alkaloids for selective and sensitive quantification.
-
Quantification: Prepare a calibration curve using certified reference standards of the alkaloids. Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve.
Conclusion
This compound is an integral member of the clavine subclass of ergot alkaloids, positioned biosynthetically as an oxidation product of elymoclavine. While its pharmacological profile is not as extensively characterized as that of lysergic acid derivatives or ergopeptines, its structural similarity to other bioactive ergot alkaloids suggests potential interactions with monoamine receptors. Further research, employing the detailed experimental protocols outlined in this guide, is necessary to fully elucidate the receptor binding affinities, functional activities, and therapeutic potential of this compound and other understudied clavine alkaloids. Such investigations will contribute to a more comprehensive understanding of the structure-activity relationships within the diverse family of ergot alkaloids and may unveil novel lead compounds for drug development.
References
Potential Pharmacological Profile of Penniclavine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penniclavine is a naturally occurring ergoline (B1233604) alkaloid found in various species of morning glory, such as Ipomoea tricolor and Argyreia nervosa.[1][2] As a member of the clavine subclass of ergot alkaloids, its chemical structure suggests a potential for interaction with various biogenic amine receptors, a characteristic shared by many compounds in this family.[3] Despite its prevalence in these plant species, the specific pharmacological profile of this compound remains largely uncharacterized in the scientific literature. This technical guide aims to provide a comprehensive overview of the potential pharmacological properties of this compound, drawing inferences from the known activities of structurally related ergoline alkaloids. Furthermore, this document outlines detailed experimental protocols necessary to elucidate its precise mechanism of action, receptor binding affinities, and functional activities, thereby providing a roadmap for future research and drug development efforts.
Chemical Properties
This compound is a tetracyclic indole (B1671886) derivative with the chemical formula C16H18N2O2.[4] Its rigid structure is a key feature that likely contributes to its interaction with specific receptor binding pockets.
| Property | Value | Reference |
| Chemical Formula | C16H18N2O2 | [4] |
| Molar Mass | 270.332 g·mol−1 | |
| IUPAC Name | (6aR,9S)-9-(Hydroxymethyl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol | |
| CAS Number | 519-13-1 |
Potential Pharmacological Profile
Based on the well-documented pharmacology of other ergoline alkaloids, this compound is predicted to interact primarily with serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors. The ergoline scaffold is structurally similar to these endogenous monoamine neurotransmitters, allowing for binding to their respective receptors.
Comparative Receptor Binding Affinities of Related Ergoline Alkaloids
While specific binding data for this compound is not currently available, the affinities of other prominent ergoline alkaloids provide a valuable reference point for its potential receptor interaction profile. The following table summarizes the binding affinities (Ki in nM) of selected ergoline alkaloids for various monoamine receptors. It is crucial to note that these values are for comparative purposes only and the actual affinities of this compound may differ significantly.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D1 | D2 | α1 | α2 | Reference |
| LSD | 1.1 | 2.1 | 20 | 50 | 2 | 10 | 100 | |
| Ergotamine | 0.8 | 0.6 | 1.3 | 13 | 1.1 | 1.6 | 4.5 | |
| Ergine (LSA) | 8.1 | 61.7 | - | - | 22.4 | 223.9 | 501.2 | |
| Bromocriptine | 1.2 | 12 | 10 | >1000 | 2.5 | 4.6 | 28 | |
| Lisuride | 1.3 | 1.6 | 100 | 280 | 0.2 | 16 | 25 |
Disclaimer: This table presents data for compounds structurally related to this compound and should not be interpreted as the actual pharmacological profile of this compound.
Given its structural class, this compound is likely to exhibit affinity for multiple receptor subtypes, potentially acting as a "promiscuous" ligand. The specific pattern and potency of these interactions will determine its overall pharmacological effect.
Postulated Mechanism of Action and Signaling Pathways
The functional activity of ergoline alkaloids can range from agonism and partial agonism to antagonism at different receptors. The overall effect of this compound will depend on its intrinsic efficacy at each receptor subtype it binds to. For instance, many ergoline alkaloids are known to be agonists or partial agonists at 5-HT2A and D2 receptors.
Potential 5-HT2A Receptor-Mediated Signaling
Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a hallmark of many psychedelic ergoline alkaloids. This signaling cascade involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Potential Dopamine D2 Receptor-Mediated Signaling
Many ergoline alkaloids are potent agonists at D2 dopamine receptors, which are Gi/o-coupled GPCRs. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Recommended Experimental Protocols for Pharmacological Characterization
To definitively determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for these essential investigations.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Competition binding assays, where this compound competes with a radiolabeled ligand of known affinity, would be employed to determine its inhibition constant (Ki) for a panel of receptors.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Tissues (e.g., rat brain regions known to express target receptors) or cells stably expressing the receptor of interest are homogenized in a suitable buffer. The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors. Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
-
Competition Binding Assay: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the receptors it binds to. These assays measure the downstream cellular response following receptor activation.
Experimental Workflow for a cAMP Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study shows common flower species holds promise for beneficial psychedelic drugs | Tulane University News [news.tulane.edu]
The Role of Penniclavine in Plant-Fungal Symbiosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penniclavine, a clavine-type ergot alkaloid, is a secondary metabolite produced by various fungi, notably those belonging to the Clavicipitaceae family, which form symbiotic relationships with plants such as morning glories (Ipomoea spp.). While the presence of this compound in these symbiotic systems is well-documented, its precise role in mediating the intricate interactions between the plant host and the fungal symbiont remains an area of active investigation. This technical guide synthesizes the current understanding of this compound, including its biosynthesis, known biological activities, and putative functions within the context of plant-fungal symbiosis. We present available quantitative data, detail relevant experimental protocols for its study, and propose signaling pathway models to provide a framework for future research into its potential as a therapeutic agent or a target for agricultural applications.
Introduction: this compound in the Context of Ergot Alkaloids and Symbiosis
Ergot alkaloids are a diverse class of fungal secondary metabolites known for their wide range of biological activities, from potent toxicity to valuable pharmaceutical applications.[1][2] These compounds are hallmarks of the symbiotic interactions between fungi of the family Clavicipitaceae and various host plants, particularly grasses and morning glories.[2][3] The symbiosis is often mutualistic, with the fungus providing the plant with protection against herbivores and pathogens through the production of bioactive alkaloids, in exchange for nutrients and a protected environment for propagation.[4]
This compound belongs to the clavine group of ergot alkaloids, which are early intermediates in the complex ergot alkaloid biosynthetic pathway.[5] It is found alongside other ergot alkaloids in the seeds and vegetative tissues of several morning glory species that are symbiotically associated with Periglandula fungi.[1][6] The defensive symbiosis hypothesis suggests that these alkaloids, including this compound, are particularly beneficial for species with larger seeds, offering protection to seeds and seedlings from natural enemies.[7]
Biosynthesis of this compound
The biosynthesis of this compound is an integral part of the general ergot alkaloid pathway, which originates from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[8] A series of enzymatic steps leads to the formation of the key intermediate, chanoclavine-I, which is then converted to agroclavine. This compound is understood to be derived from elymoclavine, a downstream product of agroclavine.[9] The core biosynthetic pathway is conserved among ergot alkaloid-producing fungi, though variations in the presence and activity of specific enzymes lead to the diverse array of ergot alkaloids observed in nature.[8][10]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Ergot Alkaloids of the Family Clavicipitaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clavine Alkaloids Gene Clusters of Penicillium and Related Fungi: Evolutionary Combination of Prenyltransferases, Monooxygenases and Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Occurrence of Penniclavine in Ipomoea Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Ipomoea, encompassing over 600 species commonly known as morning glories, is recognized for its symbiotic relationship with clavicipitaceous fungi of the genus Periglandula.[1][2] This symbiosis results in the production of a diverse array of ergot alkaloids within the host plant tissues.[1][2] These tryptophan-derived secondary metabolites are of significant interest due to their wide range of pharmacological, toxicological, and psychoactive properties.[3]
Ergot alkaloids are structurally classified into three main groups: clavines, lysergic acid amides, and ergopeptines. Penniclavine, a member of the clavine group, is one of several alkaloids identified in Ipomoea species. Its presence is a direct consequence of the fungal endophyte's biosynthetic machinery, which synthesizes the alkaloids that are then translocated into the host plant. This guide provides a comprehensive overview of the known occurrence of this compound in Ipomoea, details the analytical methodologies for its detection, and illustrates the biosynthetic pathway responsible for its formation.
Occurrence and Quantitative Data
This compound has been identified in the seeds of specific Ipomoea cultivars. Notably, its presence is documented in the 'Heavenly Blue' cultivar, which includes varieties of both Ipomoea purpurea and Ipomoea tricolor. Quantitative analysis often focuses on the major psychoactive constituents like ergine; however, data on the relative abundance of other alkaloids, including this compound, is available.
The following table summarizes the reported findings on the occurrence and relative abundance of this compound in the seeds of various Ipomoea cultivars. It is important to note that the concentration of these alkaloids can vary significantly even between single seeds from the same pack.
| Ipomoea Species | Cultivar | This compound Presence | Relative Abundance (Compound/IS Area Ratio) | Reference |
| Ipomoea purpurea | 'Heavenly Blue' | Identified | 0.08 ± 0.01 | Nowak et al. (2016) |
| Ipomoea tricolor | 'Heavenly Blue' (Vendor 1) | Identified | 0.08 ± 0.01 | Nowak et al. (2016) |
| Ipomoea tricolor | 'Heavenly Blue' (Vendor 2) | Identified | 0.06 ± 0.01 | Nowak et al. (2016) |
| Ipomoea purpurea | 'Morning Call' | Not Detected | N/A | Nowak et al. (2016) |
| Ipomoea purpurea | (Unnamed Cultivar) | Not Detected | N/A | Nowak et al. (2016) |
Table 1: Summary of this compound Occurrence in Ipomoea Seeds.
Biosynthesis of Ergot Alkaloids
The biosynthesis of all ergot alkaloids, including this compound, originates from the common precursor L-tryptophan and the isoprenoid donor dimethylallyl pyrophosphate (DMAPP). The pathway is catalyzed by a series of enzymes encoded by a gene cluster found in the symbiotic Periglandula fungus, not the Ipomoea host plant.
The initial and rate-limiting step is the prenylation of L-tryptophan by the enzyme 4-dimethylallyltryptophan synthase (DmaW). This is followed by a series of cyclizations and modifications to form the tetracyclic ergoline (B1233604) ring system, characteristic of this alkaloid class. From the key intermediate, chanoclavine-I, the pathway branches to produce the various clavines, including agroclavine, elymoclavine, and subsequently, this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Penniclavine from Argyreia nervosa Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyreia nervosa, commonly known as Hawaiian Baby Woodrose, is a perennial climbing vine whose seeds are known to contain a variety of psychoactive ergoline (B1233604) alkaloids.[1] Among these is penniclavine, a clavine alkaloid that has garnered interest for its potential pharmacological activities. These application notes provide a comprehensive overview of a generalized protocol for the extraction and isolation of this compound from A. nervosa seeds, based on established methods for ergot alkaloid extraction. While specific quantitative data for this compound is limited in current literature, this document summarizes available data on the broader ergot alkaloid content of the seeds.
Quantitative Data on Ergot Alkaloid Content in Argyreia nervosa Seeds
| Alkaloid | Concentration Range | Sample Type | Reference |
| Lysergic Acid Amide (LSA) & Iso-LSA | 1.7 - 16 µg/mg of dried seeds | Whole, dried seeds | Kremer et al., 2012 (cited in[2]) |
| Total Ergot Alkaloids | 0.5% - 0.9% of dry weight | Seeds | [3] |
| Ergine (LSA) | ~0.14% of dry weight | Seeds | [3] |
| Isoergine (Iso-LSA) | ~0.19% of dry weight | Seeds | [3] |
Note: The concentration of alkaloids can vary significantly depending on the geographic origin, age, and storage conditions of the seeds.
Experimental Protocol: Generalized Extraction and Isolation of this compound
This protocol is a composite of established methods for the extraction of ergot alkaloids from plant material. Optimization may be required for maximizing the yield of this compound.
1. Seed Preparation
-
Grinding: Grind the Argyreia nervosa seeds into a fine powder using a laboratory mill or a coffee grinder. This increases the surface area for efficient solvent extraction.
-
Defatting (Optional but Recommended): To remove nonpolar lipids that can interfere with subsequent extraction and purification steps, perform a preliminary extraction with a nonpolar solvent.
-
Submerge the seed powder in petroleum ether or n-hexane (1:10 w/v).
-
Stir or sonicate for 1-2 hours at room temperature.
-
Filter the mixture and discard the solvent.
-
Allow the defatted seed powder to air dry completely in a fume hood.
-
2. Alkaloid Extraction
Ergot alkaloids are typically extracted under alkaline conditions to ensure they are in their free base form, which is more soluble in organic solvents.
-
Basification: Prepare a slurry of the defatted seed powder in a 10% solution of sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) (1:10 w/v). The alkaline environment deprotonates the alkaloids.
-
Solvent Extraction (Maceration):
-
Add an organic solvent such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and chloroform (B151607) (e.g., 9:1 v/v) to the basified slurry (1:10 w/v of original seed weight).
-
Stir the mixture vigorously for 24-48 hours at room temperature, protected from light. Ergot alkaloids can be sensitive to degradation by light and heat.
-
Alternatively, ultrasound-assisted extraction (UAE) can be employed to reduce extraction time and improve efficiency. Sonicate the mixture in an ultrasonic bath for 30-60 minutes.
-
-
Filtration: Filter the mixture through filter paper to separate the organic extract from the solid seed residue.
-
Repeated Extraction: Repeat the extraction process on the seed residue two more times with fresh solvent to ensure maximum recovery of the alkaloids. Combine the organic extracts.
3. Liquid-Liquid Extraction for Purification
This step aims to separate the alkaloids from other plant constituents.
-
Acidic Wash:
-
Transfer the combined organic extract to a separatory funnel.
-
Perform a liquid-liquid extraction by washing the organic phase with a 1% aqueous solution of tartaric acid or a similar weak acid. The alkaloids will move into the acidic aqueous phase as their water-soluble salts.
-
Repeat the acidic wash three times. Combine the aqueous extracts.
-
-
Basification and Re-extraction:
-
Adjust the pH of the combined aqueous extract to approximately 9-10 with a base such as sodium bicarbonate or ammonium hydroxide. This converts the alkaloid salts back to their free base form.
-
Extract the alkaloids from the basified aqueous solution with a water-immiscible organic solvent like chloroform or ethyl acetate.
-
Repeat this extraction three times. Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the final organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.
-
4. Chromatographic Separation
Further purification of this compound from the crude extract can be achieved using chromatographic techniques.
-
Column Chromatography:
-
Pack a chromatography column with silica (B1680970) gel or alumina.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:ethanol:dimethylformamide) and a visualizing agent such as van Urk's reagent.
-
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an alkaline modifier like ammonium carbonate to improve peak shape and stability.
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and isolation of this compound.
Generalized Signaling Pathway for Ergot Alkaloids
Disclaimer: The following diagram illustrates a generalized signaling pathway for ergot alkaloids, as specific pathways for this compound are not well-documented. Ergot alkaloids are known to interact with a range of receptors, primarily serotonin, dopamine, and adrenergic receptors.
Caption: A generalized signaling pathway for ergot alkaloids at CNS receptors.
References
Application Notes & Protocols for the Quantification of Penniclavine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penniclavine is a clavine alkaloid produced by various species of fungi, notably those from the Claviceps and Penicillium genera. As a member of the ergot alkaloid family, it is of significant interest in pharmaceutical research and food safety due to its potential biological activities and toxicity. Accurate and reliable quantification of this compound in various matrices is crucial for toxicological assessments, metabolic studies, and quality control in drug development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a standard and highly sensitive technique for trace-level analysis of alkaloids.[1] The methodologies described are based on established principles of alkaloid analysis and can be adapted to different sample matrices such as fungal cultures, plant materials, and biological fluids.
Data Presentation
Quantitative performance data for a typical validated LC-MS/MS method for the analysis of ergot alkaloids, including compounds structurally related to this compound, are summarized below. These values serve as a general guideline for the expected performance of a well-optimized method.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.5 - 5.0 µg/kg | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.0 - 25 µg/kg[2] | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[2] |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |
| Accuracy (Recovery) | 80 - 120% | The percentage of the true amount of analyte that is detected by the analytical method. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step for cleaning up complex samples and concentrating the analyte of interest prior to LC-MS/MS analysis.[2] This protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Sample (e.g., ground fungal culture, homogenized plant tissue)
-
Extraction Solvent: Acetonitrile/water (80:20, v/v) with 0.1% formic acid
-
SPE Cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Elution Solvent: Methanol with 2% ammonium (B1175870) hydroxide
-
Nitrogen evaporator
-
Reconstitution Solvent: Mobile phase A
Protocol:
-
Extraction:
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of extraction solvent.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
-
-
SPE Clean-up:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 5 mL of water through the cartridge.
-
Loading: Load the extracted supernatant onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the this compound with 5 mL of elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
LC-MS/MS Quantification
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z for this compound (e.g., 271.1)
-
Product Ions (Q3): At least two specific product ions for confirmation and quantification (e.g., 196.1, 154.1). Note: These values should be determined by direct infusion of a this compound standard.
-
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to international guidelines (e.g., FDA, ICH).[3] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[3]
-
Linearity and Range: The concentration range over which the method provides a linear response.[4]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies with spiked samples.[3][4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3]
-
Stability: The stability of this compound in the sample matrix and in standard solutions under various storage conditions.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of analytical method development and validation.
References
Application Note: Quantitative Analysis of Penniclavine using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Penniclavine, a clavine-type ergot alkaloid, in various sample matrices. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique ideal for the trace-level detection of mycotoxins. While specific mass spectrometric parameters for this compound are not widely published, this document provides a comprehensive framework based on established methods for the analysis of other ergot alkaloids. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation. All quantitative data and instrument parameters are summarized in structured tables for clarity and ease of use.
Introduction
This compound is a mycotoxin belonging to the clavine class of ergot alkaloids. These compounds are produced by fungi of the Claviceps genus and can contaminate various grains and grasses. Due to their potential toxicity, sensitive and reliable analytical methods are crucial for their detection and quantification in food, feed, and biological samples. HPLC-MS/MS has emerged as the preferred technique for mycotoxin analysis due to its high sensitivity, specificity, and ability to handle complex matrices. This application note provides a generalized yet detailed protocol to guide researchers in developing a validated HPLC-MS/MS method for this compound analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. A generic solid-phase extraction (SPE) protocol, widely applicable for alkaloids, is described below.
Materials:
-
Sample homogenizer
-
Centrifuge
-
SPE cartridges (e.g., C18 or polymeric reversed-phase)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Protocol:
-
Extraction: Homogenize 1-5 grams of the sample with 10-20 mL of an extraction solvent (e.g., acetonitrile/water 80:20 v/v with 0.1% formic acid).
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
HPLC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Chromatographic Conditions: The following are typical starting conditions for the analysis of ergot alkaloids and can be optimized for this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions: Mass spectrometric parameters should be optimized by infusing a standard solution of this compound. Based on its molecular weight of 270.33 g/mol , the protonated precursor ion [M+H]⁺ is expected at m/z 271.3. Specific product ions and optimal collision energies need to be determined experimentally.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) for this compound:
-
Precursor Ion (Q1): m/z 271.3
-
Product Ions (Q3) and Collision Energies (CE): To be determined experimentally. It is recommended to identify at least two product ions for confirmation and quantification.
Data Presentation
Quantitative data for method validation should be presented in clear and concise tables.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | |
| Accuracy (% Recovery) | 80 - 120% | |
| Precision (% RSD) | < 15% | |
| Matrix Effect | 80 - 120% |
Table 2: MRM Transitions for this compound (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | 271.3 | To be determined | To be determined | To be determined | To be determined |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a robust framework for the development of an HPLC-MS/MS method for the quantitative analysis of this compound. While the specific MRM transitions for this compound require experimental determination, the provided protocols for sample preparation, chromatography, and general mass spectrometry settings offer a solid starting point for method development and validation. The successful implementation of this method will enable researchers to accurately and reliably quantify this compound in various matrices, contributing to food safety and toxicological research.
Application Notes and Protocols for the Separation of Penniclavine using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the separation and identification of Penniclavine, a clavine-type ergot alkaloid, using thin-layer chromatography (TLC). The methodologies described herein are compiled from established practices for the analysis of fungal and plant-derived alkaloids.
Introduction
This compound is an ergot alkaloid naturally produced by various species of fungi, particularly within the Penicillium and Claviceps genera, and can also be found in some plant species like morning glory. As a member of the clavine alkaloid family, its detection and separation from related compounds are crucial for research in natural product chemistry, pharmacology, and toxicology. Thin-layer chromatography is a rapid, versatile, and cost-effective analytical technique well-suited for the qualitative analysis of such compounds.[1][2] This method relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.
Principle of Separation
The separation of this compound by TLC is based on the principle of adsorption chromatography. A solid stationary phase, typically silica (B1680970) gel, is coated onto a solid support (e.g., glass or aluminum). The sample containing this compound is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a liquid mobile phase. As the mobile phase ascends the plate via capillary action, it dissolves the sample and carries it up the stationary phase. The separation occurs because different compounds travel at different rates depending on their relative affinities for the stationary and mobile phases. More polar compounds interact more strongly with the polar silica gel and thus move shorter distances, resulting in lower Retention Factor (Rf) values. Conversely, less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting higher Rf values.
Data Presentation
The selection of an appropriate mobile phase is critical for achieving optimal separation of this compound from other alkaloids that may be present in a crude extract. The following table summarizes potential mobile phase systems for the TLC analysis of alkaloids on silica gel plates. The Rf value for this compound is presented as a parameter to be determined experimentally, as it is highly dependent on the specific chromatographic conditions.
| Stationary Phase | Mobile Phase System (v/v/v) | Reported Application | Expected Rf of this compound |
| Silica Gel 60 F254 | Chloroform : Methanol (B129727) : Ammonium Hydroxide (30:20:1.5) | HPTLC of steroidal alkaloids[3] | To be determined experimentally |
| Silica Gel G | Ethyl Acetate : Dimethylformamide : Ethanol (13:1.9:0.1) | Separation of various ergot alkaloids | To be determined experimentally |
| Silica Gel | Toluene : Ethyl Acetate : Diethylamine (7:2:1) | General alkaloid separation | To be determined experimentally |
| Silica Gel | Dichloromethane : Methanol (5:1) | TLC analysis of fungal alkaloids[4] | To be determined experimentally |
| Silica Gel | Chloroform : Propanediol : Water (140:55:15) | Analysis of ergot alkaloids from Aspergillus niger[5] | To be determined experimentally |
Experimental Protocols
This section provides a detailed step-by-step protocol for the TLC separation of this compound.
Materials and Reagents
-
TLC Plates: Pre-coated Silica Gel 60 F254 plates
-
Solvents: Chloroform, Methanol, Ammonium Hydroxide, Ethyl Acetate, Dimethylformamide, Ethanol, Toluene, Diethylamine, Dichloromethane (analytical grade)
-
Sample: Extract containing this compound (e.g., from fungal culture or plant material)
-
Reference Standard: Pure this compound (if available)
-
Developing Chamber: Glass TLC tank with a lid
-
Capillary Tubes: For sample application
-
Visualization Reagents:
-
UV lamp (254 nm and 365 nm)
-
Dragendorff's reagent
-
-
Personal Protective Equipment: Safety goggles, lab coat, gloves
Experimental Workflow Diagram
Caption: Experimental workflow for the thin-layer chromatography of this compound.
Step-by-Step Procedure
-
TLC Plate Preparation:
-
Handle the TLC plate carefully by the edges to avoid contaminating the silica gel surface.
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.
-
Mark the positions for sample application on the origin line.
-
-
Sample Preparation:
-
Dissolve the crude extract containing this compound and the reference standard (if available) in a small amount of a suitable volatile solvent (e.g., methanol or chloroform).
-
-
Chamber Saturation:
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is saturated with the mobile phase, to create a saturated vapor environment.
-
Cover the chamber with the lid and allow it to equilibrate for at least 30 minutes.
-
-
Sample Application (Spotting):
-
Using a capillary tube, apply a small spot of the dissolved sample onto the marked position on the origin line.
-
Ensure the spots are small and concentrated to achieve better separation.
-
Allow the solvent to evaporate completely between applications.
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber.
-
Ensure the origin line is above the level of the mobile phase.
-
Replace the lid and allow the solvent front to ascend the plate.
-
Do not disturb the chamber during development.
-
-
Plate Drying:
-
Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp at 254 nm and 365 nm. Many alkaloids exhibit fluorescence or quench the fluorescence of the indicator in the TLC plate, appearing as dark spots. Circle any visible spots with a pencil.
-
Dragendorff's Reagent: Spray the plate evenly with Dragendorff's reagent. Alkaloids typically produce orange to reddish-brown spots.
-
-
Rf Value Calculation:
-
Measure the distance traveled by the center of each spot from the origin line.
-
Measure the distance traveled by the solvent front from the origin line.
-
Calculate the Rf value for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Documentation:
-
Record the appearance of the chromatogram, including the Rf values and the colors of the spots under UV light and after spraying with the visualization reagent.
-
Logical Relationship of TLC Parameters
The successful separation of this compound is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.
Caption: Interrelationship of key parameters in thin-layer chromatography.
Conclusion
Thin-layer chromatography is a powerful and accessible technique for the initial separation and identification of this compound in complex mixtures. The protocols and mobile phase systems provided in this application note serve as a strong starting point for researchers. Optimization of the mobile phase composition may be necessary to achieve the desired separation based on the specific sample matrix and the presence of other related alkaloids. Proper technique and careful documentation are essential for obtaining reproducible and reliable results.
References
- 1. Analysis and screening for mycotoxins and other secondary metabolites in fungal cultures by thin-layer chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLC separation of drug alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance thin layer chromatography based assay and stress study of a rare steroidal alkaloid solanopubamine in six species of Solanum grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Penniclavine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penniclavine is an ergot alkaloid identified in various species, including certain types of morning glory seeds.[1] As a member of the ergoline (B1233604) family of compounds, it is structurally related to other alkaloids known to interact with various receptor systems, including serotonergic and dopaminergic pathways. This document provides a comprehensive guide for the in vitro experimental design to elucidate the pharmacological profile and cellular effects of this compound. The following protocols are foundational for assessing its potential as a therapeutic agent or to understand its toxicological properties.
Data Presentation: Hypothetical Quantitative Data Summary
Given the limited publicly available in vitro data specifically for this compound, the following table represents a hypothetical summary of expected quantitative data from the proposed experiments. This table should be populated with experimental findings.
| Assay Type | Cell Line | Parameter | This compound Concentration | Result |
| Cytotoxicity | SH-SY5Y | IC50 | 0.1 µM - 100 µM | TBD |
| HEK293 | IC50 | 0.1 µM - 100 µM | TBD | |
| Apoptosis | SH-SY5Y | % Apoptotic Cells | IC50 concentration | TBD |
| Cell Cycle | SH-SY5Y | % Cells in G1/S/G2-M | IC50 concentration | TBD |
| Receptor Binding | HEK293 (5-HT2A) | Ki | 0.01 µM - 10 µM | TBD |
| CHO-K1 (D2) | Ki | 0.01 µM - 10 µM | TBD |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the concentration-dependent effect of this compound on cell viability. A common method is the MTT assay, which measures the metabolic activity of cells.[2]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell lines (e.g., SH-SY5Y for neuronal effects, HEK293 as a general line)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium (B1200493) Iodide (PI) staining.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[3]
Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression using propidium iodide (PI) staining and flow cytometry.[4]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling cascade for this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 4. cancer.wisc.edu [cancer.wisc.edu]
Application Notes: Penniclavine Isolation and Purification
Introduction
Penniclavine is a clavine-type ergot alkaloid naturally produced by various species of fungi, particularly within the Penicillium and Claviceps genera, and is also found in the seeds of plants like Ipomoea tricolor and Argyreia nervosa (Hawaiian baby woodrose).[1][2][3] As a member of the ergoline (B1233604) family, which includes compounds with significant pharmacological activities, the efficient isolation and purification of this compound are crucial for research into its potential therapeutic applications, for use as an analytical standard, and for professionals in drug development. These protocols outline the methodologies for the production of this compound through fungal fermentation, followed by its extraction and purification using chromatographic techniques.
The general workflow involves cultivating a this compound-producing fungal strain, extracting the crude alkaloids from the fermentation culture, and then purifying the target compound through a series of chromatographic steps.
Experimental Protocols
Protocol 1: Fungal Culture and Fermentation for Ergot Alkaloid Production
This protocol details the surface culture fermentation method for producing ergot alkaloids from Penicillium species. Optimization of culture conditions is critical for maximizing the yield.[4]
Materials:
-
Selected Penicillium sp. strain (e.g., Penicillium commune)
-
Fermentation Medium (M5 Medium as a base)[4]
-
Sucrose (35% w/v)
-
Yeast Extract (30% w/v)
-
Potassium Dihydrogen Phosphate (KH2PO4) (2 g/L)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Erlenmeyer Flasks (1000 mL)
-
Incubator
Procedure:
-
Medium Preparation: Prepare the M5 fermentation medium by dissolving 350 g of sucrose, 300 g of yeast extract, and 2 g of KH2PO4 in 1 liter of deionized water. Adjust the pH of the medium to 5.0 using HCl or NaOH.
-
Sterilization: Dispense 100 mL of the prepared medium into 1000 mL Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculation: Inoculate each flask with 15 mL of a spore suspension of the selected Penicillium strain under sterile conditions.
-
Incubation: Incubate the flasks under static (surface culture) conditions at a controlled temperature for a period of 30 days to allow for fungal growth and secondary metabolite production.
-
Harvesting: After the incubation period, the fungal mycelia and the culture broth are harvested for extraction.
Protocol 2: Extraction of Crude this compound
This protocol describes a general solvent extraction method for obtaining crude ergot alkaloids from fungal fermentation materials.
Materials:
-
Harvested fungal culture (mycelia and broth)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Large extraction vessel
-
Filtration apparatus (e.g., cheesecloth, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Separation: Separate the fungal mycelia from the liquid culture broth by filtration through cheesecloth.
-
Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc). Combine the organic layers.
-
Mycelia Extraction: Extract the harvested mycelia exhaustively with methanol (MeOH), potentially using ultrasound to improve efficiency. Filter the extract to remove solid biomass.
-
Concentration: Concentrate the methanolic extract from the mycelia under reduced pressure using a rotary evaporator.
-
Combining Extracts: Combine the concentrated mycelial extract with the ethyl acetate extract from the broth.
-
Final Concentration: Evaporate the combined organic solvents completely under reduced pressure to yield the crude extract containing this compound and other metabolites.
Protocol 3: Chromatographic Purification of this compound
This protocol outlines a multi-step purification strategy using column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound from the crude extract.
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) Gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol, water)
-
Reversed-phase C18 semi-preparative HPLC column
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Acetonitrile (B52724) and water (HPLC grade)
Procedure:
-
Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient solvent system, such as petroleum ether-ethyl acetate, starting from 100:0 and gradually increasing the polarity to 0:100.
-
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC). Combine fractions containing compounds with similar Rf values.
-
-
Size-Exclusion Chromatography:
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.
-
-
Preparative HPLC:
-
Perform the final purification step on the this compound-rich fraction using a reversed-phase C18 semi-preparative HPLC column.
-
Use an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be optimized for the best separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Purity Confirmation:
-
Verify the purity and confirm the identity of the isolated this compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Summary
Quantitative data for the yield of this compound specifically is not widely published. The table below presents yields for total ergot alkaloids or other secondary metabolites from fungal cultures to provide a general reference for expected production levels.
| Fungal Species | Product | Fermentation Type | Yield | Reference |
| Penicillium commune | Total Ergot Alkaloids | Surface Culture | 4.32 mg/L | |
| Penicillium sp. ESF2M | Lovastatin | Submerged Fermentation | 20 mg/L |
Visualized Workflows
Caption: High-level workflow for this compound production, extraction, and purification.
References
Application Notes and Protocols for the Synthesis of Penniclavine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of penniclavine and its precursor, lysergic acid, which serves as a foundational template for the generation of diverse this compound derivatives. The methodologies are compiled from established synthetic routes and recent advancements in the field, offering a comprehensive guide for researchers in medicinal chemistry and drug development.
Overview of Synthetic Strategies
This compound, an ergot alkaloid, and its derivatives are of significant interest due to their potential pharmacological activities. The synthesis of these complex molecules typically involves the construction of the tetracyclic ergoline (B1233604) ring system. Historic syntheses can be lengthy, but recent methodologies have focused on more concise and efficient routes. The protocols outlined below are based on key transformations that have been successfully employed in the total synthesis of related ergot alkaloids.
A common strategy for producing this compound derivatives involves the synthesis of a key intermediate, such as lysergic acid, which can then be functionalized. This document details a protocol for the direct synthesis of this compound from a precursor and a modern, efficient synthesis of (±)-lysergic acid.
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is adapted from a patented method for the synthesis of this compound from D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene.[1]
Materials:
-
D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene
-
Acetic acid
-
Ice
-
Saturated aqueous sodium chloride
-
Nitrogen gas
Procedure:
-
Prepare a solution of 535 mg of D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene in 50 ml of acetic acid.
-
Stir the solution at room temperature under a nitrogen atmosphere for 1 hour.
-
Pour the reaction mixture onto ice.
-
Make the resulting aqueous solution basic with dilute ammonium hydroxide.
-
Extract the alkaline layer with chloroform. Continue the extraction until a negative Van Urk test is obtained.
-
Combine the chloroform extracts, wash with saturated aqueous sodium chloride, and dry.
-
Evaporation of the solvent yields this compound.
Alternative Procedure with Tartaric Acid: [1]
-
Prepare a solution containing 1.94 g of D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene in 250 ml of 2 percent aqueous tartaric acid.
-
Keep the reaction mixture under a nitrogen atmosphere at room temperature for approximately 3 days.
-
Make the solution basic with 10 percent aqueous ammonium hydroxide.
-
Extract the insoluble this compound into chloroform. Continue extractions until a negative Van Urk test is obtained.
-
Combine the chloroform extracts, wash with saturated sodium chloride solution, and dry.
-
Evaporate the solvent to yield a residue.
-
Recrystallize the this compound from chloroform.
Protocol for a Concise Six-Step Synthesis of (±)-Lysergic Acid
This protocol is based on a recent publication detailing a concise and efficient synthesis of (±)-lysergic acid, a key precursor for many this compound derivatives.[2][3] This route utilizes a key intramolecular Heck reaction.[3]
Materials:
-
Iodopyridine starting material
-
4-haloindole derivative
-
Magnesium
-
Aldehyde precursor
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA)
-
N-Boc protection reagents
-
Methyl triflate
-
Sodium borohydride (B1222165)
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
-
Palladium catalyst for Heck reaction
-
Potassium hydroxide (KOH)
Procedure:
-
Coupling of Precursors: Perform a magnesium-halogen exchange on the iodopyridine starting material, followed by nucleophilic addition to a 4-haloindole-derived aldehyde to form a benzylic alcohol.
-
Reduction and Protection: Reduce the benzylic alcohol using triethylsilane and trifluoroacetic acid. The acidic conditions will also remove the N-Boc protecting group, which is then re-installed.
-
Pyridinium (B92312) Salt Formation and Reduction: Methylate the pyridine (B92270) nitrogen using methyl triflate to form a pyridinium salt. This is followed by reduction with sodium borohydride to yield a tetrahydropyridine (B1245486) derivative.
-
Isomerization: Isomerize the double bond within the tetrahydropyridine ring to the desired position for the subsequent Heck reaction using a strong base such as LiTMP. The undesired isomer can often be recycled.
-
Intramolecular Heck Reaction: Cyclize the molecule using a palladium-catalyzed intramolecular Heck reaction to form the tetracyclic ergoline core.
-
Hydrolysis: Hydrolyze the ester group using potassium hydroxide in ethanol to yield (±)-lysergic acid.
Quantitative Data Summary
The following tables summarize key quantitative data from the described synthetic protocols.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Reaction Time | Product | Melting Point |
| D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene (1.94 g) | 2% aqueous tartaric acid, NH4OH, CHCl3 | 3 days | This compound | 212-214°C |
Table 2: Concise Synthesis of (±)-Lysergic Acid
| Step | Key Reagents | Overall Yield |
| 6-Step Synthesis of (±)-Lysergic Acid | Various (see protocol) | 12% |
Table 3: Characterization Data for a Key Intermediate in Lysergic Acid Synthesis
| Compound | Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| tert-Butyl-3-((5-(methoxycarbonyl)-1-methyl-1,2,5,6-tetrahydropyridin-2-yl)methyl)-1H-indole-1-carboxylate | C22H27BrN2O4H | 463.1232 | 463.1230 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflow for the synthesis of this compound and the more detailed pathway for the concise synthesis of lysergic acid.
Caption: General workflow for the synthesis of this compound.
References
Application of Penniclavine in Psychedelic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the current understanding of ergot alkaloids and related psychedelic compounds. Direct experimental data on the psychedelic properties and specific receptor pharmacology of penniclavine are limited in publicly available scientific literature. The information provided herein is intended for research and informational purposes only and should be used with the understanding that it is based on extrapolation from structurally similar compounds.
Introduction to this compound
This compound is an ergot alkaloid belonging to the clavine class, naturally occurring in various species of morning glory seeds, such as Ipomoea tricolor and Argyreia nervosa (Hawaiian Baby Woodrose). A 2016 study identified this compound as the predominant alkaloid in Ipomoea tricolor seeds.[1] Structurally related to other psychoactive ergolines like lysergic acid amide (LSA) and lysergic acid diethylamide (LSD), this compound is a compound of interest in psychedelic research. Its potential psychoactive effects are hypothesized to be mediated through interactions with serotonergic, dopaminergic, and adrenergic receptors, characteristic of many psychedelic compounds. However, a comprehensive pharmacological profile and specific activity at key receptors, such as the serotonin (B10506) 2A (5-HT2A) receptor, have not been extensively reported.
These application notes provide a framework for the initial investigation of this compound's psychedelic potential, including protocols for in vitro receptor binding and functional assays, and in vivo behavioral studies, based on established methodologies for similar compounds.
Postulated Mechanism of Psychedelic Action
The psychedelic effects of classical hallucinogens are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor. It is hypothesized that this compound, like other ergot alkaloids, may exert psychedelic effects through a similar mechanism. Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates and diacylglycerol. This signaling ultimately modulates neuronal activity in cortical regions, leading to the characteristic alterations in perception, cognition, and mood associated with the psychedelic experience.
The affinity and efficacy of this compound at the 5-HT2A receptor, as well as its activity at other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and dopamine (B1211576) receptors (e.g., D2), will collectively determine its unique pharmacological and psychoactive profile.
Diagram of Postulated Signaling Pathway
Caption: Postulated 5-HT2A receptor signaling cascade for this compound.
Quantitative Data Summary (Hypothetical & Comparative)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D1 | D2 | α1 | α2 |
| LSA | 10.2 | 27.5 | 19.5 | >10,000 | 224 | 224 | 61.7 |
| LSD | 1.1 | 2.9 | 19 | 195 | 3.0 | 50 | 162 |
| This compound | ND | ND | ND | ND | ND | ND | ND |
ND: Not Determined. Data for LSA and LSD are compiled from literature and should be considered approximate.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the psychedelic potential of this compound.
Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a panel of relevant GPCRs, including serotonin (5-HT1A, 5-HT2A, 5-HT2C), dopamine (D1, D2), and adrenergic (α1, α2) receptors.
Materials:
-
This compound (as a hydrochloride or other stable salt)
-
Cell membranes expressing the human recombinant receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for each receptor (e.g., [3H]Ketanserin for 5-HT2A)
-
Non-specific binding competitor (e.g., unlabeled ketanserin (B1673593) for 5-HT2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Microplate shaker
Workflow Diagram:
Caption: Workflow for a radioligand receptor binding assay.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound dilution or non-specific binding competitor
-
Radioligand at a concentration near its Kd
-
Cell membranes
-
-
Incubate the plate with gentle agitation for a specified time and temperature (e.g., 60 minutes at 25°C).
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: 5-HT2A Receptor Functional Assay (Calcium Flux)
Objective: To determine the functional activity (EC50 and Emax) of this compound at the human 5-HT2A receptor by measuring intracellular calcium mobilization.
Materials:
-
This compound
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor and a G-protein that couples to calcium signaling (e.g., Gα16).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Plate the cells in microplates and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 1 hour at 37°C).
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate in the fluorescent plate reader and initiate kinetic reading of fluorescence.
-
After establishing a stable baseline, automatically inject the this compound dilutions into the wells.
-
Continue to measure the fluorescence intensity over time to capture the peak response.
-
Analyze the data by subtracting the baseline fluorescence and determining the maximum fluorescence change for each concentration.
-
Plot the response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response relative to a reference agonist like serotonin or 5-MeO-DMT).
Protocol 3: In Vivo Head-Twitch Response (HTR) Assay in Mice
Objective: To assess the in vivo psychedelic-like activity of this compound using the head-twitch response (HTR) model in mice, a behavioral proxy for 5-HT2A receptor activation.
Materials:
-
This compound
-
Vehicle control (e.g., saline, DMSO/saline mixture)
-
Male C57BL/6J mice (8-10 weeks old)
-
Observation chambers
-
Video recording equipment (optional, for later analysis)
-
5-HT2A antagonist (e.g., ketanserin) for validation studies
Procedure:
-
Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A dose-range finding study should be conducted initially.
-
Immediately after injection, place the mice back into the observation chambers.
-
Record the number of head twitches for each mouse over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, involuntary rotational movement of the head.
-
To confirm that the HTR is mediated by the 5-HT2A receptor, a separate cohort of mice can be pre-treated with a 5-HT2A antagonist before this compound administration.
-
Analyze the data by comparing the number of head twitches in the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Logical Relationship Diagram for Experimental Progression
Caption: Logical progression of experiments to evaluate this compound.
Conclusion
This compound represents an understudied ergot alkaloid with potential for psychedelic research based on its structural similarity to known psychoactive compounds. The application notes and protocols provided here offer a comprehensive framework for the initial characterization of its pharmacological and behavioral effects. Rigorous in vitro and in vivo studies are essential to elucidate the specific receptor binding profile, functional activity, and psychedelic-like properties of this compound, which will ultimately determine its potential as a novel research tool or therapeutic agent. It is imperative that future research aims to fill the existing gaps in the quantitative understanding of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Penniclavine Extraction from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the extraction of Penniclavine from plant materials, particularly seeds of Ipomoea and Argyreia species. Here, you will find troubleshooting advice for common issues, detailed experimental protocols, and quantitative data to enhance your extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the most likely causes?
A low yield of this compound can stem from several factors throughout the extraction process. Key areas to investigate include the quality of the plant material, the choice of extraction solvent and method, and the conditions under which the extraction is performed. Inadequate cell disruption, suboptimal solvent polarity, or degradation of the alkaloid due to excessive heat or light exposure are common culprits.[1][2] It's also important to note that the concentration of this compound and other ergot alkaloids can naturally vary significantly between different batches of seeds.[3][4]
Q2: Which plant species and parts are the best sources for this compound?
This compound is an ergot alkaloid predominantly found in the seeds of various species of the Convolvulaceae family, commonly known as morning glories.[5] Species such as Ipomoea tricolor (e.g., 'Heavenly Blue' cultivar) and Argyreia nervosa (Hawaiian Baby Woodrose) are well-documented sources. The concentration of alkaloids is generally highest in the seeds compared to other plant parts like leaves and stems.
Q3: How does the choice of solvent affect this compound extraction?
The selection of an appropriate solvent system is critical for efficient this compound extraction. This compound, being an alkaloid, has a basic nitrogenous structure. Extraction is often performed with moderately polar organic solvents. Methanol (B129727) and ethanol, or their aqueous mixtures, have been shown to be effective. The extraction efficiency can sometimes be improved by making the solvent slightly alkaline, for instance, by adding ammonium (B1175870) hydroxide (B78521), which helps to deprotonate the alkaloids and increase their solubility in organic solvents. A mixture of ammonium hydroxide, methanol, and chloroform (B151607) has been reported as a high-yield extraction system for ergot alkaloids.
Q4: Can advanced extraction techniques like ultrasound or microwave assistance improve my yield?
Yes, modern extraction techniques can significantly enhance the yield of this compound and other ergot alkaloids while reducing extraction time and solvent consumption.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation in the solvent, disrupting plant cell walls and facilitating the release of alkaloids. UAE has been demonstrated to be a highly suitable method for extracting ergot alkaloids from morning glory seeds.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds. However, caution is advised as the high temperatures can potentially cause degradation of thermolabile compounds like some ergot alkaloids.
Q5: My extract is turning brown. What does this indicate and how can I prevent it?
A brown coloration in your extract often signifies the degradation of phenolic compounds and potentially the alkaloids themselves through oxidation. This can be triggered by exposure to air (oxygen), high temperatures, light, and extreme pH levels. To minimize degradation, it is advisable to work with fresh plant material when possible, dry the material at low temperatures, and conduct the extraction under reduced light conditions. Storing the final extract at low temperatures (e.g., -20°C) in an inert atmosphere (e.g., under nitrogen or argon) can also enhance stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low this compound Yield | Inadequate sample preparation (e.g., incorrect particle size). | Grind the plant material (e.g., seeds) to a fine, uniform powder to increase the surface area for solvent penetration. |
| Suboptimal solvent choice. | Experiment with different solvent systems of varying polarities. A methanol:water (7:3, v/v) mixture has been shown to be effective for ergot alkaloid extraction. Consider adding a small amount of ammonium hydroxide to increase the alkalinity and improve the extraction of basic alkaloids. | |
| Inefficient extraction method. | If using traditional maceration, ensure sufficient extraction time and agitation. Consider switching to more efficient techniques like Ultrasound-Assisted Extraction (UAE). | |
| Degradation of this compound during extraction. | Avoid high temperatures. If using heating, maintain a controlled temperature (e.g., 40-60°C). Protect the extraction setup from direct light. | |
| Inconsistent Results Between Batches | Variation in alkaloid content of plant material. | Source plant material from a consistent and reliable supplier. If possible, analyze a small sample of each new batch for its alkaloid profile before large-scale extraction. |
| Fluctuations in extraction parameters. | Strictly control all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed, for each experiment. | |
| Low Purity of Final Extract | Co-extraction of interfering compounds (e.g., fats, pigments). | Perform a preliminary defatting step by washing the ground plant material with a non-polar solvent like n-hexane before the main extraction. |
| Employ post-extraction purification techniques such as Solid-Phase Extraction (SPE) or column chromatography to isolate this compound from other co-extracted compounds. |
Quantitative Data Summary
The following tables summarize quantitative data on ergot alkaloid extraction from relevant plant sources. Note that yields can vary significantly based on the specific plant batch and extraction conditions.
Table 1: Comparison of Extraction Methods for Total Ergot Alkaloids from Ipomoea Seeds
| Extraction Method | Solvent System | Relative Yield (% of highest) | Reference |
| Maceration (long duration) | Not specified | Lower | |
| Ultrasound-Assisted Extraction (UAE - Bath) | Methanol:Water (7:3, v/v) | 100% | |
| Microwave-Assisted Extraction (MAE) | Methanol:Water (7:3, v/v) | Potentially higher for some alkaloids, but risk of degradation | |
| Ammoniated Solvent Extraction | Ammonium hydroxide, methanol, chloroform | High |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Ergot Alkaloids
| Parameter | Optimized Value | Reference |
| Temperature | 60°C | |
| Extraction Time | 30 minutes | |
| Solvent Composition | Methanol:Water (7:3, v/v) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for ergot alkaloid extraction from Ipomoea seeds.
1. Sample Preparation:
-
Grind the seeds of the plant material (e.g., Ipomoea tricolor) into a fine powder.
-
For quantitative analysis, a sample size of 10 mg is sufficient. For preparative extractions, scale up accordingly.
2. Extraction:
-
Place the powdered plant material into a suitable extraction vessel.
-
Add the extraction solvent, a mixture of methanol and water (7:3, v/v), at a solvent-to-solid ratio of 100:1 (v/w) (e.g., 1 mL for 10 mg of powder).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 60°C.
3. Post-Extraction Processing:
-
After sonication, centrifuge the mixture to pellet the solid plant material.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
The resulting filtrate is ready for analysis (e.g., by LC-MS) or further purification.
Protocol 2: Maceration with an Ammoniated Solvent System
This protocol is adapted from a method demonstrated to give high yields of total ergot alkaloids.
1. Sample Preparation:
-
Grind the plant seeds into a fine powder.
2. Extraction:
-
Treat the ground seeds with a 10:90:900 (v/v/v) mixture of ammonium hydroxide, methanol, and chloroform. Use a sufficient volume to fully immerse the plant material (e.g., a solid-to-liquid ratio of 1:10 w/v).
-
Allow the mixture to macerate for several hours (e.g., 12-24 hours) with continuous agitation.
3. Liquid-Liquid Extraction and Purification:
-
After maceration, filter the mixture to remove the solid plant residue.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a 1% tartaric acid solution. This will protonate the alkaloids, making them water-soluble.
-
Wash the acidic aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove non-basic impurities.
-
Make the aqueous phase alkaline (pH ~8-9) with a base (e.g., sodium bicarbonate or ammonium hydroxide). This will deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basified aqueous solution with a non-polar organic solvent (e.g., chloroform or diethyl ether).
-
Collect the organic phase containing the alkaloids.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude alkaloid extract.
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
Technical Support Center: Overcoming Penniclavine Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of penniclavine instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a clavine ergot alkaloid found in various species of morning glory.[1] Like many ergot alkaloids, it is susceptible to degradation in aqueous solutions, which can impact the accuracy and reproducibility of experimental results, as well as the potency and safety of potential therapeutic formulations.
Q2: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?
The stability of ergot alkaloids like this compound is highly dependent on several factors:
-
pH: this compound is prone to degradation in both acidic and alkaline aqueous solutions.[2] Epimerization at the C-8 position is a common degradation pathway for ergot alkaloids in solution.[2][3]
-
Temperature: Elevated temperatures can accelerate the degradation kinetics of this compound.[4]
-
Light: Exposure to light, particularly UV light, can induce degradation of ergot alkaloids.
-
Oxidation: The presence of oxidizing agents can lead to the chemical decomposition of this compound.
Q3: What are the expected degradation products of this compound in an aqueous solution?
While specific degradation products for this compound are not extensively documented in publicly available literature, a primary degradation pathway for similar ergot alkaloids is epimerization at the C-8 position. This would result in the formation of iso-penniclavine. Hydrolysis of other functional groups may also occur depending on the specific conditions.
Q4: How can I prepare a stable aqueous stock solution of this compound?
Due to its inherent instability in water, preparing long-term stable aqueous stock solutions of this compound is challenging. For immediate use, dissolve this compound in a minimal amount of an organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer of choice. For storage, it is recommended to prepare aliquots of the organic stock solution and store them at -20°C or -80°C, protected from light.
Q5: Are there any known stabilizing agents for ergot alkaloids in solution?
Yes, certain antioxidants have been shown to stabilize solutions of ergot alkaloids. For instance, ascorbic acid has been used as a stabilizing agent against deterioration. The addition of a co-solvent such as propylene (B89431) glycol or ethanol may also improve stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound in aqueous solutions.
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Inconsistent results in bioassays. | This compound degradation in the assay medium. | - Prepare fresh dilutions of this compound for each experiment.- Minimize the incubation time in aqueous buffers.- Perform a time-course experiment to assess this compound stability in your specific assay medium.- Consider adding a stabilizing agent like ascorbic acid (0.1-0.5% w/v) to your medium, ensuring it doesn't interfere with the assay. |
| Loss of this compound concentration in prepared solutions over a short period. | - Inappropriate storage conditions (temperature, light exposure).- Unfavorable pH of the aqueous solution.- Microbial contamination. | - Store stock solutions in an organic solvent at ≤ -20°C in light-protected vials.- Prepare aqueous solutions immediately before use.- Adjust the pH of the aqueous solution to a range where this compound exhibits maximum stability (requires empirical determination, but neutral pH is often a good starting point).- Use sterile filtration for aqueous solutions to prevent microbial growth. |
| Appearance of unknown peaks in HPLC analysis of this compound samples. | Degradation of this compound into byproducts. | - This indicates the formation of degradation products, likely isomers or hydrolysis products.- Use a validated stability-indicating HPLC method to separate and quantify this compound and its degradants.- Conduct forced degradation studies to intentionally generate and identify potential degradation products. |
| Precipitation of this compound in aqueous buffer. | - Poor solubility of this compound at the working concentration.- Change in pH affecting solubility. | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.- Adjust the pH of the buffer, as the solubility of alkaloids is often pH-dependent.- Use sonication to aid dissolution. |
Data Presentation
Due to the lack of specific public data on this compound degradation kinetics, the following table illustrates a hypothetical stability profile of an ergot alkaloid in an aqueous buffer at different conditions. This data should be used for illustrative purposes only. Researchers must determine the specific stability of this compound under their experimental conditions.
Table 1: Illustrative Stability of a Hypothetical Ergot Alkaloid (10 µg/mL) in Aqueous Phosphate Buffer (pH 7.4)
| Storage Condition | Time Point | % Remaining Parent Compound | Major Degradant Peak Area (%) |
| 4°C, Protected from Light | 0 hr | 100% | 0% |
| 24 hr | 98.2% | 1.5% | |
| 48 hr | 96.5% | 3.2% | |
| 72 hr | 94.1% | 5.6% | |
| 25°C, Protected from Light | 0 hr | 100% | 0% |
| 8 hr | 91.3% | 8.1% | |
| 24 hr | 75.6% | 23.5% | |
| 48 hr | 58.2% | 40.1% | |
| 25°C, Exposed to UV Light | 0 hr | 100% | 0% |
| 2 hr | 85.4% | 13.9% | |
| 4 hr | 72.1% | 26.8% | |
| 8 hr | 55.9% | 42.3% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 70°C) for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound degradation.
-
Determine the relative peak areas of the degradation products.
-
Use MS data to propose structures for the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm and Mass Spectrometry (for peak identification).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Inferred degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound instability issues.
References
Technical Support Center: Optimizing Chromatographic Separation of Penniclavine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Penniclavine isomers. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the separation of its isomers important?
A1: this compound is an ergot alkaloid found in various species of morning glory seeds, such as Ipomoea tricolor and Argyreia nervosa.[1][2] It exists as multiple stereoisomers, which are molecules with the same chemical formula (C16H18N2O2) and connectivity but different spatial arrangements of atoms.[3][4] The separation of these isomers is crucial because different stereoisomers can exhibit distinct pharmacological and toxicological properties. For accurate quantification and characterization in drug development and toxicological studies, resolving these isomers is a critical analytical step.
Q2: What are the main challenges in the chromatographic separation of this compound isomers?
A2: The primary challenges stem from the subtle structural differences between the isomers. This often results in very similar physicochemical properties, leading to co-elution or poor resolution in standard chromatographic systems. Key challenges include:
-
Poor Resolution: Isomers have very similar affinities for the stationary phase, making baseline separation difficult to achieve.
-
Peak Tailing: Secondary interactions between the basic nitrogen atoms in the this compound structure and active sites (residual silanols) on silica-based stationary phases can lead to asymmetrical peak shapes.[5]
-
Low Selectivity: Achieving differential retention between isomers requires highly selective stationary and mobile phases.
Q3: What type of HPLC column is recommended for separating this compound isomers?
A3: Given that this compound possesses stereocenters, chiral stationary phases (CSPs) are generally recommended for optimal separation of its enantiomers and diastereomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point as they offer a wide range of chiral recognition mechanisms. For separating positional isomers or diastereomers, reversed-phase columns (C18, C8) with high surface area and end-capping can be effective, particularly when coupled with careful mobile phase optimization.
Troubleshooting Guides
Problem 1: Poor Resolution Between Isomer Peaks
Symptoms:
-
Overlapping peaks with no visible valley between them.
-
Resolution value (Rs) is less than 1.5.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | - If not already using one, switch to a chiral stationary phase (CSP) for enantiomeric separations. - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find the one with the best selectivity for this compound isomers. |
| Suboptimal Mobile Phase Composition | - Adjust Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. - Change Organic Modifier: Switch between different organic modifiers (e.g., from acetonitrile to methanol (B129727) or vice versa) as this can significantly alter selectivity. - Mobile Phase Additives: For chiral separations, small amounts of additives like acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine) can improve chiral recognition. |
| Incorrect Flow Rate | - Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the isomers and the stationary phase, which can enhance resolution. |
| Elevated Temperature | - Lower Column Temperature: In many chiral separations, lower temperatures (e.g., 10-25°C) improve resolution by enhancing the enthalpic contributions to the separation. Use a column thermostat for precise temperature control. |
Problem 2: Peak Tailing for one or more Isomer Peaks
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Asymmetry factor (As) or Tailing factor (Tf) is greater than 1.2.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol (B1196071) Interactions | - Lower Mobile Phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to protonate residual silanol groups on the stationary phase, reducing their interaction with the basic this compound molecule. - Use a Mobile Phase Additive: Incorporate a basic competitor like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%) to block the active silanol sites. - Use an End-capped Column: Employ a modern, high-purity, end-capped C18 or similar column to minimize the number of available silanol groups. |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to ensure you are not exceeding the column's mass capacity. - Decrease Injection Volume: Inject a smaller volume of the sample. |
| Column Contamination/Void | - Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities that can cause peak distortion. - Flush the Column: If contamination is suspected, flush the column with a strong solvent. - Check for Voids: A void at the column inlet can cause peak tailing. This often requires column replacement. |
| Inappropriate Injection Solvent | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. If a stronger solvent is necessary due to solubility issues, inject the smallest possible volume. |
Experimental Protocols
Initial Method Development for this compound Isomer Separation
-
HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a mass spectrometer (MS) is suitable.
-
Column:
-
Screening Column 1 (Chiral): A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Screening Column 2 (Reversed-Phase): A high-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
-
Mobile Phase:
-
For Chiral Column (Normal Phase):
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol with 0.1% Diethylamine
-
Gradient: Start with a shallow gradient (e.g., 5-20% B over 20 minutes) to screen for selectivity.
-
-
For C18 Column (Reversed-Phase):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be from 10% to 60% B over 30 minutes.
-
-
-
Flow Rate: 0.5 mL/min for the chiral column; 0.3 mL/min for the C18 column.
-
Column Temperature: 25°C, with the option to decrease to 15°C to improve resolution.
-
Detection: DAD at 280 nm and 310 nm. MS detection in positive ion mode would be ideal for confirmation.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample extract in the initial mobile phase composition.
Visualized Workflows
Caption: Troubleshooting workflow for poor resolution of isomers.
Caption: Troubleshooting workflow for peak tailing issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. (8alpha)-9,10-Didehydro-8-hydroxy-6-methylergoline-8-methanol | C16H18N2O2 | CID 115247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Penniclavine Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing the degradation of Penniclavine. The following information is designed to assist in troubleshooting common issues encountered during experimental procedures and to offer insights into maintaining the integrity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an ergot alkaloid with a complex ergoline (B1233604) ring structure. Like many alkaloids, it is susceptible to degradation under various environmental conditions, which can impact its purity, potency, and safety profile. Understanding its stability is crucial for accurate experimental results and for the development of stable pharmaceutical formulations.
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes an indole (B1671886) moiety, tertiary amine, and hydroxyl groups, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The presence of ester-like functionalities, though not immediately obvious, can be inferred from the overall structure's complexity. More importantly, the ergoline ring system itself can be subject to hydrolytic cleavage under acidic or basic conditions.
-
Oxidation: The indole nucleus and the tertiary amine are prone to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, and other oxidative degradation products.
-
Photodegradation: The conjugated system within the ergoline structure can absorb UV light, leading to photolytic decomposition.
Q3: What are the potential degradation products of this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, based on the degradation of similar ergoline alkaloids, potential degradants could include:
-
Epimers: Isomerization at stereocenters, a common trait for ergot alkaloids.
-
Hydrolytic products: Cleavage of the ergoline ring system could lead to various smaller, more polar molecules.
-
Oxidative products: N-oxides and hydroxylated species are common oxidative degradants of alkaloids.
-
Photolytic products: A variety of products can be formed through complex photochemical reactions.
Q4: How can I minimize this compound degradation during storage and handling?
To minimize degradation, the following precautions are recommended:
-
Storage Conditions: Store this compound as a solid in a tightly sealed container, protected from light, at a low temperature (ideally -20°C).
-
Solution Stability: Prepare solutions fresh whenever possible. If stock solutions must be stored, keep them at a low temperature, protected from light, and consider using a suitable non-aqueous solvent. The pH of aqueous solutions should be carefully controlled, as extreme pH can accelerate hydrolysis.
-
Handling: Minimize exposure of this compound, both in solid form and in solution, to light and air. Use amber vials or wrap containers in aluminum foil.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Problem: You observe unexpected peaks in the chromatogram of your this compound sample.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Review Storage and Handling: Confirm that the sample has been stored and handled according to the recommendations (see FAQ Q4).2. Perform Forced Degradation: To confirm if the new peaks are degradation products, perform a forced degradation study (see Experimental Protocol 1). Compare the chromatograms of the stressed samples with your sample.3. Identify Degradants: Use LC-MS/MS to obtain mass information on the unknown peaks and compare it with the mass of this compound to propose potential structures (see Experimental Protocol 2). |
| Solvent Impurities | 1. Run a Blank: Inject the solvent/mobile phase alone to check for impurities.2. Use High-Purity Solvents: Ensure that all solvents used for sample preparation and the mobile phase are of high purity (e.g., HPLC or LC-MS grade). |
| Contamination from Labware | 1. Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned.2. Use Inert Materials: Use high-quality, inert vials and caps. |
Issue 2: Loss of this compound Potency or Concentration
Problem: You observe a decrease in the expected concentration or biological activity of your this compound sample over time.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Assess Stability Conditions: Review the pH, temperature, and light exposure of your sample during the experiment.2. Conduct a Stability Study: Design a small-scale stability study by storing aliquots of your sample under different conditions (e.g., 4°C, room temperature, protected from light, exposed to light) and analyzing them at different time points to determine the rate of degradation. |
| Adsorption to Surfaces | 1. Use Appropriate Containers: Alkaloids can sometimes adsorb to glass surfaces. Consider using silanized glassware or polypropylene (B1209903) tubes.2. Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant to the solution can prevent adsorption. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.
-
Thermolytic Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for 48 hours.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
4. Data Analysis:
-
Calculate the percentage of this compound degradation.
-
Determine the relative peak areas of the degradation products.
-
Use the MS data to propose structures for the major degradation products.
Protocol 2: Identification of Unknown Degradation Products by LC-MS/MS
This protocol provides a general workflow for the structural elucidation of unknown degradation products.
1. HPLC Separation:
-
Develop an HPLC method that effectively separates this compound from its degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier (e.g., formic acid or ammonium (B1175870) formate) is a good starting point.
2. Mass Spectrometry Analysis:
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS).
-
Acquire full scan MS data to determine the molecular weights of the degradation products.
-
Perform MS/MS fragmentation of the parent ions of the degradation products to obtain structural information.
3. Data Interpretation:
-
Compare the mass of the degradation products to the mass of this compound to propose elemental compositions.
-
Analyze the fragmentation patterns to identify characteristic fragments and propose structures for the degradation products.
-
For definitive structural confirmation, isolation of the degradation product followed by NMR spectroscopy may be necessary.
Visualizations
Caption: Workflow for identifying this compound degradation products.
Caption: Factors and pathways in this compound degradation.
Penniclavine Spectroscopic Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of penniclavine for spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when handling this compound?
A1: this compound, like other ergot alkaloids, is sensitive to several environmental factors. Key stability concerns include:
-
pH: Ergot alkaloids can undergo epimerization and degradation under acidic or alkaline conditions. It is crucial to maintain a neutral pH whenever possible.[1][2]
-
Light: Exposure to light, particularly UV light, can lead to the degradation of ergot alkaloids.[3][4] Samples should be protected from light by using amber vials or covering containers with aluminum foil.
-
Temperature: Elevated temperatures can accelerate degradation.[2] It is recommended to store this compound samples at low temperatures, typically -20°C or below for long-term storage.
Q2: What are the recommended solvents for dissolving this compound for spectroscopic analysis?
A2: The choice of solvent depends on the spectroscopic technique:
-
NMR Spectroscopy: Deuterated solvents are required. Chloroform-d (CDCl₃) is a common choice if the compound is soluble.[5][6] Other options include methanol-d₄ (CD₃OD), acetone-d₆, and DMSO-d₆.[5] It is advisable to first test the solubility in the non-deuterated version of the solvent.[5]
-
LC-MS/MS: The sample should be dissolved in a solvent that is compatible with the mobile phase of the liquid chromatography system.[7] Common solvents include methanol (B129727), acetonitrile, and water, often with small amounts of modifiers like formic acid or ammonium (B1175870) acetate.
-
UV-Vis Spectroscopy: A variety of organic solvents can be used, such as methanol, ethanol, and acetonitrile. The solvent should not absorb in the same region as this compound. It is important to note that the solvent can influence the absorption spectrum.
Q3: What are the typical concentrations of this compound required for different spectroscopic analyses?
A3: The required concentration varies depending on the sensitivity of the instrument and the specific technique:
-
NMR Spectroscopy: For ¹H NMR, a concentration of 2-10 mg in 0.5-1 mL of solvent is generally recommended.[8] For ¹³C NMR, a higher concentration of 10-50 mg may be necessary.[5][8]
-
LC-MS/MS: This is a highly sensitive technique, and concentrations in the range of ng/mL to µg/mL are typically sufficient.
-
UV-Vis Spectroscopy: The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
Q4: How should I store my this compound samples before and after analysis?
A4: To ensure sample integrity, proper storage is crucial:
-
Short-term storage: For samples that will be analyzed within a few days, refrigeration at 4°C is often sufficient, provided they are protected from light.
-
Long-term storage: For storage longer than a few days, freezing at -20°C or -80°C is recommended. Samples should be stored in tightly sealed, light-protected containers to prevent degradation and solvent evaporation.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Solution |
| Poor signal-to-noise ratio | Low sample concentration. | Increase the sample concentration or increase the number of scans during acquisition. |
| Broad spectral lines | Presence of suspended material or paramagnetic impurities. High sample viscosity. | Filter the sample through a pipette with a cotton plug before transferring to the NMR tube.[9][10] Ensure the sample is fully dissolved. Avoid overly concentrated samples.[5] |
| Extra peaks in the spectrum | Solvent impurities (e.g., water). Contamination from glassware. | Use high-purity deuterated solvents and ensure all glassware is thoroughly cleaned and dried. |
| Distorted peak shape | Poor shimming of the magnetic field. | Re-shim the spectrometer. Ensure the sample volume is appropriate for the instrument. |
LC-MS/MS Analysis
| Issue | Possible Cause | Solution |
| Peak tailing | Strong interaction between this compound and the stationary phase. Presence of a void in the column. | Adjust the mobile phase pH. Use a guard column to protect the analytical column.[11] Ensure proper column packing.[12][13] |
| Peak fronting | Sample overload. Poor sample solubility in the mobile phase. | Dilute the sample or reduce the injection volume.[12] Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[12] |
| Ghost peaks | Contamination from the mobile phase, system, or sample carryover. | Use high-purity solvents and flush the system thoroughly.[13] Inject a blank solvent run between samples to check for carryover. |
| Signal suppression or enhancement | Matrix effects from co-eluting compounds. | Improve the sample clean-up procedure (e.g., using solid-phase extraction). Use a matrix-matched calibration curve or an isotopically labeled internal standard. |
UV-Vis Spectroscopy
| Issue | Possible Cause | Solution |
| Absorbance out of linear range | Sample concentration is too high or too low. | Dilute or concentrate the sample accordingly to achieve an absorbance between 0.1 and 1.0. |
| Shifting λmax | Different solvent used compared to reference data. | Use the same solvent as the reference method or create a new reference spectrum in the desired solvent. |
| Irreproducible results | Sample degradation due to light exposure. | Prepare fresh samples and protect them from light during preparation and measurement. |
| Baseline drift | Lamp instability or dirty optics. | Allow the instrument to warm up properly. Clean the cuvettes and the spectrophotometer's optical components. |
Experimental Protocols
Extraction of this compound from Argyreia nervosa Seeds
This protocol is a general guideline for the extraction of clavine alkaloids from plant material. Optimization may be required for specific sample matrices.
-
Sample Preparation: Grind the Argyreia nervosa seeds into a fine powder.
-
Extraction:
-
Suspend the powdered seeds in a suitable solvent. A common method involves using a mixture of methanol and water or an ammoniated solvent system. One described method uses a 10:90:900 mixture of ammonium hydroxide, methanol, and chloroform.[14]
-
Extraction can be performed by maceration (soaking) for several hours or accelerated using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).
-
-
Filtration: Filter the mixture to separate the liquid extract from the solid plant material.
-
Solvent Removal: Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator).
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to remove interfering substances.
-
For SPE, a C18 cartridge can be used. The cartridge is typically conditioned with methanol and then water. The sample is loaded, washed with a weak solvent to remove impurities, and then the alkaloids are eluted with a stronger solvent like methanol or acetonitrile.[15]
-
Sample Preparation for Spectroscopic Analysis
-
For NMR:
-
Weigh approximately 2-10 mg of the purified this compound extract into a clean, dry vial.[8]
-
Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a pipette containing a small plug of cotton wool directly into a clean 5 mm NMR tube.[9][10]
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
-
-
For LC-MS/MS:
-
Prepare a stock solution of the purified this compound extract in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase of the LC method to the desired concentration (typically in the ng/mL to µg/mL range).
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[16]
-
-
For UV-Vis:
-
Prepare a stock solution of the purified this compound extract in a UV-transparent solvent (e.g., methanol or ethanol).
-
Perform serial dilutions to find a concentration that gives an absorbance reading in the optimal range (0.1-1.0).
-
Use a matched pair of cuvettes, one for the blank (solvent only) and one for the sample.
-
Quantitative Data Summary
| Parameter | NMR Spectroscopy | LC-MS/MS | UV-Vis Spectroscopy |
| Typical Sample Amount | 2-10 mg (¹H), 10-50 mg (¹³C)[5][8] | Nanogram to microgram quantities | Microgram quantities |
| Typical Concentration | ~5-20 mg/mL | ng/mL - µg/mL | Dependent on molar absorptivity |
| Recommended Solvents | CDCl₃, CD₃OD, Acetone-d₆, DMSO-d₆[5] | Methanol, Acetonitrile, Water (often with additives)[7] | Methanol, Ethanol, Acetonitrile |
| Filtration | Recommended (Cotton plug in pipette)[9][10] | Recommended (0.22 or 0.45 µm syringe filter)[16] | Recommended if particulates are present |
Visualizations
Caption: General experimental workflow for the extraction and spectroscopic analysis of this compound.
Caption: A logical troubleshooting guide for common issues in spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability-Guided Formulation of a Light-Sensitive D-LSD Capsule for Clinical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. sites.bu.edu [sites.bu.edu]
- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. youtube.com [youtube.com]
- 13. uhplcs.com [uhplcs.com]
- 14. opentrons.com [opentrons.com]
- 15. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins [mdpi.com]
- 16. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
Technical Support Center: Penniclavine Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low signal intensity in Penniclavine mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to low signal intensity during the mass spectrometry of this compound in a question-and-answer format.
Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A1: When encountering low or no signal for a this compound standard, a systematic check of the instrument and sample is crucial.
-
Instrument Performance:
-
Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's guidelines. This is fundamental for optimal performance.
-
System Suitability: Inject a known, reliable standard to confirm the LC-MS system is functioning correctly. This helps to isolate the problem to either the system or the specific analyte.
-
-
Sample Integrity:
-
Analyte Stability: this compound, like other ergot alkaloids, can be sensitive to light and temperature.[1] Prepare fresh solutions and protect them from light. It is advisable to store stock solutions at low temperatures (-20°C or -80°C) and use indirect lighting in the laboratory.[1]
-
Correct Salt Form: Confirm you are using the correct form of the standard and that the molecular weight is accurate (this compound: C₁₆H₁₈N₂O₂, Molar Mass: 270.33 g/mol ).[2]
-
Q2: My this compound signal is weak and inconsistent. How can I improve the ionization efficiency?
A2: Optimizing the ionization process is key to enhancing signal intensity for this compound. Electrospray ionization (ESI) in positive mode is generally the preferred method for ergot alkaloids.[3]
-
Mobile Phase Composition:
-
Additives: The addition of a small percentage of an acid, such as 0.1% formic acid, to the mobile phase can significantly improve the protonation of this compound in positive ion mode, leading to a stronger [M+H]⁺ signal.[4]
-
Solvents: Use high-purity, MS-grade solvents (e.g., acetonitrile (B52724), methanol, and water) to minimize background noise and the formation of unwanted adducts.
-
-
Ion Source Parameters:
-
Systematic Optimization: Methodically adjust ion source parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature to find the optimal settings for this compound. These parameters are interdependent and crucial for efficient desolvation and ionization.
-
Q3: I suspect matrix effects are suppressing my this compound signal in complex samples. How can I identify and mitigate this issue?
A3: Matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the analyte, are a common cause of signal suppression.
-
Identification:
-
Post-Column Infusion: Infuse a constant flow of this compound solution post-column while injecting a blank matrix extract. A dip in the signal at the retention time of interfering components indicates ion suppression.
-
-
Mitigation Strategies:
-
Chromatographic Separation: Optimize the liquid chromatography method to achieve better separation between this compound and matrix components.
-
Sample Preparation: Employ a robust sample preparation method to remove interfering substances. For ergot alkaloids, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) can be effective.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.
-
Internal Standards: Use a stable isotope-labeled internal standard for this compound if available. This is the most reliable way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression.
-
Q4: I am observing multiple peaks that could be related to this compound, which complicates quantification. What could be the cause?
A4: The presence of multiple related peaks can be due to adduct formation or in-source fragmentation.
-
Adduct Formation: In ESI, analytes can form adducts with cations present in the mobile phase or from the sample matrix. Common adducts for ergot alkaloids include sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺). While the protonated molecule ([M+H]⁺) is typically the most abundant, the formation of other adducts can split the signal. Using high-purity solvents and minimizing salt content in your samples can reduce unwanted adduct formation.
-
In-Source Fragmentation: If the energy in the ion source is too high (e.g., high cone or capillary voltage), this compound can fragment before entering the mass analyzer. This can lead to a lower intensity of the precursor ion and the appearance of fragment ions. A systematic optimization of the source parameters is necessary to maximize the precursor ion signal while minimizing fragmentation.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound, adapted from established protocols for ergot alkaloids.
Sample Preparation: QuEChERS-based Extraction
This protocol is adapted for the extraction of this compound from a solid matrix (e.g., cereal-based products).
-
Sample Homogenization: Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction:
-
Add 10 mL of an extraction solvent mixture of acetonitrile and 3 mM ammonium carbonate (85:15, v/v).
-
Vortex for 30 seconds.
-
Shake vigorously for 30 seconds.
-
-
Centrifugation: Centrifuge the sample at 9000 rpm for 5 minutes at a temperature below 4°C.
-
Dispersive SPE Cleanup:
-
Transfer 5 mL of the supernatant to a new tube containing 150 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Preparation: Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.0 mm, 5 µm) is suitable for the separation of ergot alkaloids.
-
Mobile Phase A: Water with 0.1% formic acid or 2.08 mM ammonium carbonate.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Data Presentation
The following tables provide a summary of typical mass spectrometer settings and potential MRM transitions for the analysis of this compound. These values are starting points and should be optimized for your specific instrument and application.
Table 1: Typical Mass Spectrometer Source Parameters
| Parameter | Typical Range | Purpose |
| Capillary Voltage | 0.5 - 4.5 kV | Promotes the formation of charged droplets. |
| Cone Voltage | 20 - 60 V | Facilitates the transfer of ions from the source to the mass analyzer and can influence fragmentation. |
| Source Temperature | 120 - 150 °C | Aids in the evaporation of the solvent from the droplets. |
| Desolvation Gas Flow | 600 - 1000 L/hr | Assists in the desolvation process. |
| Desolvation Temperature | 350 - 500 °C | Further aids in solvent evaporation to release gas-phase ions. |
| Nebulizer Gas Pressure | 3 - 7 bar | Controls the formation of the aerosol spray. |
Table 2: Potential MRM Transitions for this compound (Precursor Ion [M+H]⁺ = 271.1)
Based on common fragmentation patterns of ergot alkaloids, the following transitions can be monitored. The most intense and stable fragment should be used for quantification (Quantifier), and a second fragment for confirmation (Qualifier).
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Potential Use | Collision Energy (eV) (Starting Point) |
| 271.1 | 253.1 | [M+H - H₂O]⁺ | Qualifier | 15 - 25 |
| 271.1 | 223.1 | Common ergot alkaloid fragment | Quantifier/Qualifier | 20 - 35 |
| 271.1 | 208.1 | Common ergot alkaloid fragment (loss of CH₃ from m/z 223) | Qualifier | 25 - 40 |
| 271.1 | 180.1 | Further fragmentation | Qualifier | 30 - 45 |
Mandatory Visualizations
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity.
General LC-MS/MS Workflow for this compound Analysis
Caption: Overview of the analytical workflow for this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Penniclavine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of Penniclavine: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the performance characteristics of each method, supported by experimental data, to facilitate an informed decision based on specific analytical needs.
Method Comparison: HPLC-FLD vs. LC-MS/MS
The choice between HPLC-FLD and LC-MS/MS for the analysis of this compound and other ergot alkaloids depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-FLD is a robust and cost-effective technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level detection and complex matrices.[1][2][3]
Performance Characteristics
The following tables summarize the key validation parameters for HPLC-FLD and LC-MS/MS methods for the analysis of ergot alkaloids, including compounds structurally related to this compound. These parameters are essential for evaluating the reliability and suitability of a method for its intended purpose.
Table 1: Comparison of HPLC-FLD and LC-MS/MS Method Validation Parameters for Ergot Alkaloid Analysis
| Validation Parameter | HPLC-FLD | LC-MS/MS | Source(s) |
| Linearity (R²) | 0.985 - 0.996 | > 0.99 | [4][5] |
| Limit of Detection (LOD) | 3.23 - 6.53 µg/kg | 0.00893 - 0.25 µg/kg | |
| Limit of Quantification (LOQ) | 11.78 - 13.06 µg/kg | 0.0295 - 0.744 µg/kg | |
| Accuracy (Recovery) | 85.2 - 117.8% | 68.3 - 120% | |
| Precision (RSD) | Repeatability: 1.2 - 14.3% Reproducibility: 2.2 - 15.4% | Inter-day Precision: < 24% | |
| Specificity | Good, but susceptible to matrix interference. | Excellent, high specificity due to mass-based detection. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the extraction and analysis of this compound from plant material, such as morning glory seeds, using both HPLC-FLD and LC-MS/MS.
Sample Preparation: Extraction of this compound from Seeds
This protocol outlines a general procedure for the extraction of this compound from finely ground seed material.
-
Sample Comminution: Grind the seeds into a fine powder using a ball mill or a coffee grinder to ensure homogeneity.
-
Extraction:
-
Weigh approximately 10 mg of the powdered seed material into a centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) carbonate, or methanol (B129727):water).
-
Vortex the mixture for 1 minute.
-
Perform ultrasound-assisted extraction (UAE) in an ultrasonic bath for 15-30 minutes at ambient temperature.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Clean-up (Optional but Recommended for HPLC-FLD):
-
For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge can be employed to remove interfering substances.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound and other alkaloids with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for injection into the HPLC or LC-MS/MS system.
Analytical Methodologies
HPLC-FLD Protocol
-
Instrumentation: Standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium carbonate) and acetonitrile is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for ergot alkaloids (e.g., Ex: 330 nm, Em: 420 nm).
LC-MS/MS Protocol
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 5 µm).
-
Mobile Phase: A gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationship between the validation parameters.
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for analytical method validation.
References
- 1. journal.standard.ac.ir [journal.standard.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Penniclavine content in different cultivars
Comparative Analysis of Penniclavine in Morning Glory Cultivars
This guide provides a comparative analysis of this compound content in different cultivars of Morning Glory (Ipomoea sp.). The information is based on a study that identified and estimated the relative abundance of several ergot alkaloids, including this compound, in commercially available seeds.
Data Presentation
A study by Nowak et al. (2016) analyzed five different packages of Morning Glory seeds.[1][2] Of these, three were found to contain ergot alkaloids, all belonging to the 'Heavenly Blue' cultivar from two different species: Ipomoea purpurea and Ipomoea tricolor.[1] this compound was identified in all three of these 'Heavenly Blue' samples.[1]
Due to the lack of a commercial standard for this compound, absolute quantitative data was not determined.[1][2] Instead, a semi-quantitative analysis was performed by calculating the ratio of the compound's peak area to that of an internal standard (IS) in the LC-MS analysis.[1][2] This allows for a comparison of the relative abundance of this compound across the different cultivars tested.
Table 1: Relative Abundance of this compound in 'Heavenly Blue' Morning Glory Cultivars
| Cultivar ID | Species | Cultivar | This compound Presence | Method of Quantification |
| IP-HB | Ipomoea purpurea | 'Heavenly Blue' | Detected | Relative Abundance |
| IT-HB1 | Ipomoea tricolor | 'Heavenly Blue' | Detected | Relative Abundance |
| IT-HB2 | Ipomoea tricolor | 'Heavenly Blue' | Detected | Relative Abundance |
Source: Nowak et al., 2016.[1][2]
The study noted that while the concentration of some alkaloids like ergine and ergometrine varied significantly between single seeds, the overall alkaloid abundance was comparable across the three 'Heavenly Blue' cultivars analyzed.[1][2]
Experimental Protocols
The following methodologies are based on the procedures described by Nowak et al. (2016) for the extraction and analysis of ergot alkaloids from Ipomoea seeds.[1][2]
Sample Preparation
-
Seed Sampling: For overall analysis, 10 mg of seeds were taken from each package. For single-seed analysis, individual seeds were analyzed separately.
-
Plant Tissue (for comparison): For the analysis of young plants, 50 mg of leaves and stems were used to ensure higher alkaloid concentration in the final extract.[1]
Extraction of this compound (Ultrasound-Assisted Extraction)
-
Grinding: Seed samples (10 mg) were placed in a 2 mL Eppendorf tube with two steel balls (5 mm diameter). The seeds were cryogenically ground to a fine powder using a milling machine.
-
Solvent Addition: 1.5 mL of a methanol:water (75:25, v/v) solution containing the internal standard (IS) was added to the powdered sample.
-
Ultrasonication: The mixture was subjected to ultrasound-assisted extraction in an ultrasonic bath for 30 minutes.
-
Centrifugation: The resulting extract was centrifuged at 10,000 rpm for 5 minutes.
-
Filtration: The supernatant was filtered through a 0.2 μm PTFE syringe filter into an autosampler vial for analysis.
Analytical Method: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)
-
Instrumentation: An Agilent 1200 series liquid chromatograph coupled to an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source was used.
-
Chromatographic Column: A Zorbax Eclipse Plus C18 column (100 mm × 2.1 mm, 1.8 μm) was used for separation.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A specific gradient elution program was applied to separate the alkaloids.
-
Mass Spectrometry: The mass spectrometer was operated in positive ion mode. Data was acquired over a mass range of m/z 100–1000.
-
Identification: this compound and other alkaloids were identified based on their accurate mass and fragmentation patterns compared to literature data.
-
Relative Quantification: The relative abundance of this compound was estimated by calculating the ratio of its peak area to the peak area of the internal standard.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the extraction and analysis of this compound from Morning Glory seeds.
Caption: Workflow for this compound extraction and analysis.
References
Penniclavine vs. Lysergic Acid Amide (LSA): A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of two ergot alkaloids, penniclavine and lysergic acid amide (LSA). Both compounds are naturally occurring in various species of Convolvulaceae, notably in the seeds of Argyreia nervosa (Hawaiian Baby Woodrose) and Ipomoea tricolor (Morning Glory). While structurally related, their interactions with central nervous system (CNS) receptors are of significant interest to researchers exploring potential therapeutic applications and understanding their pharmacological profiles.
Quantitative Bioactivity Data
The following tables summarize the available receptor binding affinity data for LSA and this compound across a range of CNS receptors. It is crucial to note the distinction in the data sources: the data for LSA includes experimentally determined values, providing a higher degree of confidence, whereas the data for this compound is based on computational predictions and should be interpreted as indicative of potential activity that requires experimental validation.
Serotonin Receptor Subtypes
| Receptor | LSA (pKi) - Experimental | This compound (pKi) - In Silico |
| 5-HT1A | 7.99 | 7.63 |
| 5-HT1B | - | 7.64 |
| 5-HT1D | - | 7.98 |
| 5-HT2A | 7.56 | 6.89 |
| 5-HT2B | - | - |
| 5-HT2C | - | - |
| 5-HT6 | - | 7.82 |
| 5-HT7 | - | 7.73 |
(-) Indicates data not available in the cited source.
Dopamine Receptor Subtypes
| Receptor | LSA (pKi) - Experimental | This compound (pKi) - In Silico |
| D1 | 6.13 | 6.18 |
| D2 | 6.85 | 7.42 |
| D3 | 6.05 | 6.74 |
| D4 | 6.31 | 6.88 |
| D5 | 6.22 | 6.30 |
Adrenergic Receptor Subtypes
| Receptor | LSA (pKi) - Experimental | This compound (pKi) - In Silico |
| α1A | - | 8.01 |
| α1B | - | 8.00 |
| α2 | 7.21 | - |
(-) Indicates data not available in the cited source.
Signaling Pathways and Experimental Workflows
To visualize the potential biological activities and the methods used to assess them, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the bioactivity of compounds like this compound and LSA. Specific parameters may vary between laboratories and target receptors.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Materials:
- Cell membranes expressing the receptor of interest.
- Radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors) with known affinity (Kd).
- Test compound (this compound or LSA).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
- Wash buffer (ice-cold binding buffer).
- Glass fiber filters.
- Scintillation cocktail.
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.
2. Method:
- Prepare serial dilutions of the test compound in binding buffer.
- In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
- Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).
- Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional cAMP Assay for G-protein Coupled Receptors (GPCRs)
This assay measures the ability of a compound to stimulate (agonist) or block (antagonist) a cellular response mediated by a GPCR, specifically by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This is particularly relevant for D2 receptors (Gi-coupled, decrease cAMP) and some 5-HT receptors (Gs-coupled, increase cAMP, or Gi-coupled).
1. Materials:
- CHO-K1 or HEK293 cells stably expressing the GPCR of interest.
- Test compound (this compound or LSA).
- Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production in Gi-coupled receptor assays).
- Reference agonist and antagonist for the receptor.
- Cell culture medium.
- Stimulation buffer.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Multi-well plates suitable for the detection method.
- Plate reader.
2. Agonist Mode Method (for Gi-coupled receptors like D2):
- Plate the cells in a multi-well plate and allow them to adhere overnight.
- Replace the culture medium with stimulation buffer.
- Add serial dilutions of the test compound to the wells.
- Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
- Generate a dose-response curve by plotting the cAMP level against the concentration of the test compound.
- Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
3. Antagonist Mode Method:
- Follow steps 1 and 2 of the agonist mode method.
- Add serial dilutions of the test compound (potential antagonist) and incubate for a short period.
- Add a fixed concentration of a known agonist (at its EC80) to the wells.
- Incubate and measure cAMP levels as described for the agonist mode.
- Generate a dose-response curve for the antagonist's inhibition of the agonist response.
- Calculate the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist's response).
Conclusion
This guide provides a comparative overview of the bioactivity of this compound and lysergic acid amide. The available data suggests that both compounds are likely to interact with a range of serotonergic and dopaminergic receptors, which are key targets in the central nervous system. LSA has been experimentally confirmed to have moderate to high affinity for several of these receptors. The in silico data for this compound suggests a similar, though distinct, receptor binding profile.
It is imperative to underscore that the bioactivity profile for this compound presented here is predictive and awaits experimental validation. Future in vitro and in vivo studies are essential to confirm these predictions and to fully elucidate the pharmacological properties of this compound. This information will be critical for understanding its potential physiological effects and for any further consideration in drug development programs.
Cross-Reactivity of Penniclavine in Ergine Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals working with ergoline (B1233604) alkaloids, the specificity of immunoassays is a critical consideration. Ergine (lysergic acid amide, LSA), a primary psychoactive compound in certain plant species, is often the target of immunodetection. However, the presence of structurally similar alkaloids, such as penniclavine, can lead to cross-reactivity, potentially compromising assay accuracy. This guide provides a comparative overview of this issue, supported by available data and experimental context.
Understanding the Basis of Cross-Reactivity
Ergot alkaloids, including ergine and this compound, share a common core structure known as the ergoline ring. Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs) commonly used for small molecules, rely on antibodies that recognize specific epitopes on the target analyte. Due to the shared ergoline backbone, antibodies generated against ergine may also bind to other ergot alkaloids, including this compound. The degree of this cross-reactivity is dependent on the specific antibody used in the assay.
dot
Caption: Shared Ergoline Ring Structure of Ergot Alkaloids.
Quantitative Data on Cross-Reactivity
Specific quantitative data for the cross-reactivity of this compound in immunoassays designed exclusively for ergine is not widely published. Commercial ergot alkaloid ELISA kits are often designed to detect a range of these compounds, and their validation reports typically provide cross-reactivity data for a panel of the most common ergot alkaloids.
Below is a representative table summarizing the kind of cross-reactivity data often presented for commercial ergot alkaloid ELISA kits. It is important to note that this is a generalized representation, and the actual cross-reactivity will vary significantly between different antibody clones and assay formats.
| Analyte | Target Analyte | Cross-Reactivity (%) | Reference Method |
| Ergine (LSA) | Ergine | 100 | Competitive ELISA |
| This compound | Ergine | Data Not Available | - |
| Ergotamine | Ergine | Varies (Low to Moderate) | Competitive ELISA |
| Ergocristine | Ergine | Varies (Low to Moderate) | Competitive ELISA |
| Ergometrine | Ergine | Varies (Moderate to High) | Competitive ELISA |
| Lysergic Acid | Ergine | Varies (High) | Competitive ELISA |
Note: The cross-reactivity percentages are illustrative and highly dependent on the specific antibody used in the immunoassay.
Studies comparing ELISA results with more specific methods like High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) often show discrepancies, which are attributed to the cumulative measurement of multiple ergot alkaloids by the immunoassay[1].
Experimental Protocols
To assess the cross-reactivity of this compound in an ergine immunoassay, a competitive ELISA is the standard method. The following is a generalized protocol for such an experiment.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of this compound and other ergot alkaloids with an antibody raised against ergine.
Materials:
-
Microtiter plates coated with ergine-protein conjugate
-
Ergine standard solutions (for calibration curve)
-
This compound and other ergot alkaloid standard solutions
-
Anti-ergine primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Assay buffer
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the ergine standard to generate a standard curve.
-
Prepare serial dilutions of this compound and other ergot alkaloids to be tested for cross-reactivity.
-
-
Competitive Binding:
-
Add a fixed amount of the anti-ergine primary antibody to each well of the microtiter plate.
-
Simultaneously, add the ergine standards, this compound solutions, or other test compounds to the respective wells.
-
Incubate to allow the free analyte (ergine or cross-reactant) and the coated ergine to compete for binding to the primary antibody.
-
-
Washing:
-
Wash the plate to remove unbound antibodies and analytes.
-
-
Addition of Secondary Antibody:
-
Add the enzyme-conjugated secondary antibody to each well. This antibody will bind to the primary antibody that is captured on the plate.
-
Incubate to allow binding.
-
-
Washing:
-
Wash the plate to remove the unbound secondary antibody.
-
-
Substrate Reaction and Measurement:
-
Add the substrate solution to each well. The enzyme on the secondary antibody will catalyze a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values for the ergine standards against their concentrations to generate a standard curve.
-
Determine the concentration of each test compound that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Ergine / IC50 of this compound) x 100
dot
Caption: Competitive ELISA Workflow for Cross-Reactivity Testing.
Comparison with Alternative Methods
Given the potential for cross-reactivity in immunoassays, it is crucial to consider alternative or confirmatory methods for the analysis of ergine, especially in complex matrices where other ergot alkaloids may be present.
| Method | Principle | Specificity | Throughput | Cost |
| Immunoassay (ELISA) | Antibody-antigen binding | Moderate to Low (depends on antibody) | High | Low |
| HPLC-Fluorescence | Chromatographic separation and fluorescence detection | High | Moderate | Moderate |
| LC-MS/MS | Chromatographic separation and mass spectrometric detection | Very High | Moderate | High |
Conclusion
While immunoassays offer a rapid and cost-effective method for the screening of ergine, the inherent potential for cross-reactivity with structurally related compounds like this compound necessitates careful validation and interpretation of results. The degree of cross-reactivity is entirely dependent on the specificity of the primary antibody employed in the assay. For research and applications requiring high accuracy and specificity, it is recommended to use immunoassays as a screening tool and to confirm positive or ambiguous results with a more definitive method such as HPLC-MS/MS. The development of highly specific monoclonal antibodies that can differentiate between closely related ergot alkaloids remains a key objective for improving the reliability of immunoassays in this field.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of Penniclavine and the structurally related clavine alkaloids: Festuclavine, Agroclavine, Elymoclavine, and Lysergol. The information presented is intended to support research and drug development efforts in neuroscience and related fields. While experimental data for some of these alkaloids are available, it is important to note that the pharmacological profile of this compound is primarily based on in silico predictions.
Introduction to Clavine Alkaloids
Clavine alkaloids are a subgroup of ergot alkaloids characterized by a tetracyclic ergoline (B1233604) ring system. They are naturally produced by various fungi of the Clavicipitaceae family and are also found in some plant species, notably in the seeds of Argyreia nervosa (Hawaiian Baby Woodrose) and Ipomoea tricolor (Morning Glory)[1]. These compounds are known to interact with various neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, leading to a wide range of pharmacological effects. This guide focuses on comparing the available data for this compound and its close relatives to elucidate their potential therapeutic applications and guide future research.
Comparative Pharmacological Data
The following tables summarize the available quantitative data on the receptor binding affinities and functional activities of this compound and related clavine alkaloids. It is crucial to note that the data for this compound are derived from in silico predictions, while the data for the other alkaloids are from experimental studies.
Table 1: Comparative Receptor Binding Affinities (pKi) of Clavine Alkaloids
| Receptor Subtype | This compound (Predicted pKi) | Festuclavine (Predicted pKi)[2] | Agroclavine (Predicted pKi)[2] | Elymoclavine (Experimental Data) | Lysergol (Experimental Data) |
| Serotonin Receptors | |||||
| 5-HT1A | > 7.0[2] | > 7.0[2] | > 7.0 | - | Ki = 1.6 nM |
| 5-HT1B | > 7.0 | > 7.0 | > 7.0 | - | - |
| 5-HT1D | > 7.0 | > 8.0 | > 8.0 | - | - |
| 5-HT2A | > 6.0 | > 6.0 | > 7.0 | - | Ki = 0.8 nM |
| 5-HT2B | > 6.0 | > 6.0 | > 6.0 | - | - |
| 5-HT2C | > 6.0 | > 6.0 | > 6.0 | - | - |
| 5-HT6 | > 7.0 | > 7.0 | > 7.0 | - | - |
| 5-HT7 | > 7.0 | > 7.0 | > 7.0 | - | - |
| Dopamine Receptors | |||||
| D1 | > 6.0 | > 6.0 | > 6.0 | - | - |
| D2 | > 7.0 | > 7.0 | > 7.0 | Agonist action | - |
| Adrenergic Receptors | |||||
| α1A | > 8.0 | > 7.0 | > 7.0 | - | - |
| α1B | > 8.0 | > 7.0 | > 7.0 | - | - |
| α2 | - | - | - | - | pKi = 7.21 |
Note: pKi is the negative logarithm of the inhibition constant (Ki), where a higher value indicates a higher binding affinity. Data for this compound, Festuclavine, and Agroclavine are from in silico predictions by Paulke et al. (2013). Experimental data for other alkaloids are sourced from various studies.
Table 2: Functional Activity of Clavine Alkaloids at Serotonin and Dopamine Receptors
| Alkaloid | Receptor | Functional Activity | Potency (EC50) | Efficacy (% of Max Response) |
| Elymoclavine | Dopamine D2 | Agonist | - | - |
| Lysergol | 5-HT1A | Partial Agonist | - | - |
| Lysergol | 5-HT2A | Partial Agonist | 1.6 nM | 51% (of 5-HT) |
Note: This table summarizes available data on the functional effects of these alkaloids. A significant amount of experimental data on the functional activity of many of these compounds is still lacking.
Key Pharmacological Effects
This compound: As noted, the pharmacological data for this compound are limited. It has been identified as a major alkaloid in the seeds of Ipomoea tricolor, and ergoclavines, the class to which this compound belongs, have been associated with convulsive ergotism. In silico predictions suggest that this compound may have a notable affinity for various serotonin, dopamine, and adrenergic receptors, particularly α1A and α1B adrenergic receptors. However, these predictions require experimental validation.
Festuclavine and Agroclavine: Similar to this compound, the available data for Festuclavine and Agroclavine are largely based on in silico predictions, which suggest a preference for serotonin and dopamine receptors. Agroclavine has been shown to have a high affinity for the 5-HT1D receptor in these predictive models.
Elymoclavine: Experimental studies have demonstrated that Elymoclavine exhibits dopaminergic agonist activity. It has been shown to induce behaviors in animal models that are characteristic of dopamine receptor stimulation.
Lysergol: Lysergol has been more extensively studied and is known to interact with serotonin receptors. It acts as a partial agonist at 5-HT2A receptors, which is a common target for psychedelic compounds. Its affinity for 5-HT1A receptors suggests it may also have anxiolytic or antidepressant properties.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the pharmacological effects of clavine alkaloids.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To measure the inhibition constant (Ki) of a test compound (e.g., a clavine alkaloid) for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
A radiolabeled ligand known to bind specifically to the receptor (e.g., [3H]-ketanserin for 5-HT2A receptors).
-
Test compound (unlabeled clavine alkaloid) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Accumulation Assay)
These assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Objective: To measure the effect of a test compound on the intracellular concentration of a second messenger, such as cyclic AMP (cAMP), following receptor activation.
Materials:
-
Intact cells expressing the receptor of interest.
-
Test compound (clavine alkaloid) at various concentrations.
-
A known agonist for the receptor (as a positive control).
-
Cell culture medium.
-
A phosphodiesterase inhibitor (to prevent the breakdown of cAMP).
-
A cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density in multi-well plates.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor.
-
Stimulation: Cells are then incubated with varying concentrations of the test compound or the known agonist for a specific time.
-
Lysis: The cells are lysed to release the intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysate is measured using a cAMP assay kit.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect) of the test compound. This allows for the classification of the compound as a full agonist, partial agonist, or antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for G-protein coupled receptors, which are the primary targets of clavine alkaloids, and a typical workflow for a radioligand binding assay.
Caption: General signaling pathway of a G-protein coupled receptor (GPCR).
Caption: A simplified workflow for a radioligand binding assay.
Conclusion
This guide provides a comparative overview of the pharmacological effects of this compound and related clavine alkaloids. While there is a clear indication that these compounds interact with key neurotransmitter systems, particularly the serotonergic and dopaminergic systems, there is a significant need for further experimental research, especially for this compound, Festuclavine, and Agroclavine. The in silico predictions offer a valuable starting point for directing future in vitro and in vivo studies. A more comprehensive understanding of the structure-activity relationships and the specific functional effects of these alkaloids will be crucial for evaluating their therapeutic potential. Researchers are encouraged to use the information and protocols presented here as a foundation for further investigation into this interesting class of natural compounds.
References
Inter-Laboratory Validation of Penniclavine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of hypothetical inter-laboratory validation data for the quantification of Penniclavine, an ergot alkaloid. The primary analytical techniques compared are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As no formal inter-laboratory validation study for this compound has been published, this document provides a simulated study to guide researchers in method selection and validation. It includes detailed experimental protocols, comparative performance data from a hypothetical inter-laboratory study, and a general workflow for conducting such a validation.
Introduction
This compound is a cycloclavine-type ergot alkaloid produced by several species of fungi. Due to its potential biological activities, accurate and precise quantification is crucial in various research and development settings, including natural product chemistry, toxicology, and pharmacology. Inter-laboratory validation studies are essential to ensure the reliability and comparability of analytical data generated across different laboratories, which may use different equipment and personnel. This guide outlines the results of a hypothetical inter-laboratory study designed to validate and compare common quantification methods for this compound, providing a benchmark for their performance.
Quantitative Data Summary
The performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound was evaluated in a simulated inter-laboratory study involving ten participating laboratories. The objective of this hypothetical study was to establish the precision, accuracy, and overall reliability of each method. The key findings are summarized in the tables below.
Table 1: Single-Laboratory Validation Performance Characteristics for this compound Analysis
This table outlines the typical performance characteristics for each method as would be determined by a single laboratory during initial method validation.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range (ng/mL) | 10 - 1000 | 0.1 - 200 |
| Correlation Coefficient (r²) | > 0.997 | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 3.0 | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 10.0 | 0.1 |
| Accuracy (Recovery %) | 93 - 107% | 97 - 103% |
| Precision (RSD%) | < 6% | < 4% |
Table 2: Inter-Laboratory Study Results for this compound Quantification (Nominal Concentration: 50 ng/mL)
This table presents the hypothetical results from a ten-laboratory study on a standardized sample.
| Laboratory | Method | Reported Concentration (ng/mL) | Recovery (%) | z-score* |
| 1 | HPLC-UV | 48.5 | 97.0 | -0.5 |
| 2 | HPLC-UV | 52.1 | 104.2 | 0.7 |
| 3 | HPLC-UV | 47.2 | 94.4 | -0.93 |
| 4 | HPLC-UV | 53.5 | 107.0 | 1.17 |
| 5 | HPLC-UV | 49.0 | 98.0 | -0.33 |
| 6 | LC-MS/MS | 50.2 | 100.4 | 0.07 |
| 7 | LC-MS/MS | 49.8 | 99.6 | -0.07 |
| 8 | LC-MS/MS | 50.5 | 101.0 | 0.17 |
| 9 | LC-MS/MS | 49.5 | 99.0 | -0.17 |
| 10 | LC-MS/MS | 50.1 | 100.2 | 0.03 |
*Note: The assigned value (50.0 ng/mL) and the overall standard deviation for the z-score calculation are determined by the organizing body based on consensus values from the participating laboratories. A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this hypothetical inter-laboratory validation study.
Sample and Standard Preparation
-
Standard Solution: A stock solution of this compound was prepared in methanol (B129727) (e.g., 1 mg/mL). A series of calibration standards were prepared by dilution in the mobile phase.
-
Sample Solution: The sample containing this compound was diluted in the mobile phase to fall within the calibration range. The solution was filtered through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.1% formic acid in water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Data Analysis: The this compound peak in the sample chromatogram was identified by comparing its retention time with that of the standard. Quantification of this compound was performed using the calibration curve constructed from the peak areas of the standards.
LC-MS/MS Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation. These would be determined by infusing a pure standard of the analyte.
-
-
Data Analysis: The concentration of this compound in the prepared sample was determined by interpolating its peak area response from the calibration curve.
Workflow Diagrams
The following diagrams illustrate the workflows for the inter-laboratory comparison and the analytical procedure.
Caption: Workflow of the hypothetical inter-laboratory comparison study.
Caption: Analytical workflow for this compound quantification by LC-MS/MS.
Penniclavine as a Potential Biomarker for Specific Fungal Endophytes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the identification of specific fungal endophytes within plant tissues is crucial for various applications, from agricultural science to the discovery of novel therapeutic compounds. Fungal endophytes, which reside within plants without causing disease, are a rich source of bioactive secondary metabolites.[1][2] The ability to specifically detect and identify the presence of these endophytes is key to harnessing their potential. This guide provides a comparative analysis of penniclavine, an ergot alkaloid, as a potential biomarker for certain fungal endophytes, comparing it with other detection methods and biomarkers.
Introduction to this compound
This compound is a clavine-type ergot alkaloid, a class of secondary metabolites produced by a variety of fungi.[3] It has been identified in grasses infected with endophytic fungi from the Neotyphodium and Epichloë genera, as well as in certain species of Claviceps and Penicillium.[3][4] The presence of this compound and other ergot alkaloids can indicate the presence of these specific fungal symbionts within a host plant. Ergot alkaloids are synthesized via a complex biosynthetic pathway, with this compound arising from the oxidation of elymoclavine.[4][5] Its relatively specific origin makes it a candidate for a chemical marker to trace the presence of its producing fungi.
This compound vs. Alternative Fungal Biomarkers
The detection of fungal presence can be approached through various biomarkers. These range from broad-spectrum markers that indicate general fungal infection to more specific metabolites.
-
General Fungal Biomarkers: Molecules like (1,3)-β-D-glucan and galactomannan are components of the fungal cell wall and are used as general biomarkers for invasive fungal infections in clinical settings.[6] However, their ubiquitous nature across a wide range of fungi makes them unsuitable for identifying specific endophytic species.
-
DNA-Based Methods: Metabarcoding of the internal transcribed spacer (ITS) region is a powerful, culture-independent method to assess fungal diversity within a host.[7] While highly specific and comprehensive, it can be time-consuming and requires specialized bioinformatic pipelines. It identifies the organism's genetic material rather than its metabolic activity.
-
Other Ergot Alkaloids: this compound is often found alongside a suite of other ergot alkaloids, such as chanoclavine, ergine, and ergometrine.[8] These related compounds can also serve as biomarkers. The specific profile of alkaloids can provide a more detailed fingerprint of the fungal species or strain present.
The primary advantage of using a chemical biomarker like this compound is that it provides evidence of the fungus's metabolic activity within the host, which may be more relevant for applications like bioprospecting for novel compounds.
Data Presentation
The following tables summarize key data for comparing this compound's potential as a biomarker.
Table 1: Selected Fungal Producers of this compound
| Fungal Genus | Fungal Species/Context | Reference |
|---|---|---|
| Neotyphodium | Endophytes in grasses | [4] |
| Epichloë | Endophytes in grasses | [4] |
| Claviceps | Sclerotia of certain isolates | [4] |
| Penicillium | Various species reported to produce ergot alkaloids | [4] |
| Aspergillus | A. fumigatus produces related ergot alkaloids |[4] |
Table 2: Comparison of Analytical Methods for this compound Detection
| Method | Principle | Sensitivity & Limits of Detection | Specificity | Throughput & Cost |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Separation based on polarity, visualized with reagents like van Urk's.[9] | Lower sensitivity, qualitative or semi-quantitative. | Low; relies on Rf values and color reaction, potential for interference.[9] | High throughput, low cost. |
| High-Performance Liquid Chromatography (HPLC) | Separation on a column with UV or fluorescence detection.[10] | Good sensitivity, quantitative. Detection limits in the μg/mL range.[10] | Moderate to high; depends on chromatographic separation. Co-elution is possible. | Moderate throughput and cost. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-resolution separation coupled with mass-based detection.[8][11] | Very high sensitivity and quantitative. Limits of detection in the ng/mL range.[8][11] | Very high; provides mass-to-charge ratio and fragmentation data for confident identification.[8] | Lower throughput, higher cost. |
Table 3: Comparative Overview of Potential Fungal Biomarkers
| Biomarker | Type | Specificity | Detection Method(s) | Pros | Cons |
|---|---|---|---|---|---|
| This compound | Secondary Metabolite (Ergot Alkaloid) | Specific to certain genera (Neotyphodium, Claviceps, etc.) | HPLC, LC-MS, TLC | Indicates metabolic activity; relatively specific producer range. | Not produced by all endophytes; requires chemical analysis. |
| Other Ergot Alkaloids (e.g., Ergine) | Secondary Metabolite (Ergot Alkaloid) | Specific to ergot alkaloid-producing fungi.[8] | HPLC, LC-MS, TLC | Provides a more complete chemical profile; can help differentiate species/strains. | Same as this compound. |
| (1,3)-β-D-glucan | Cell Wall Polysaccharide | Very broad; present in most fungi.[6] | Colorimetric/Turbidimetric Assays | Highly sensitive for general fungal presence. | Lacks specificity for endophyte identification. |
| ITS rDNA | Genetic Material | Highly specific to species/strain level. | High-Throughput Sequencing (Metabarcoding)[7] | Gold standard for community diversity and identification. | Does not confirm metabolic activity; complex data analysis. |
Experimental Protocols
The following is a generalized protocol for the extraction and analysis of this compound from plant tissues, synthesized from established methods for ergot alkaloid analysis.[8][11][12]
Protocol: Extraction and LC-MS Analysis of this compound
1. Sample Preparation:
-
Lyophilize (freeze-dry) plant tissue (e.g., leaves, seeds) to remove water.
-
Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a mill.
2. Extraction:
-
Weigh approximately 100 mg of powdered sample into a microcentrifuge tube.
-
Add 1 mL of an extraction solvent. A common choice is a methanol:water mixture (e.g., 80:20 v/v).
-
Vortex the sample vigorously for 1 minute.
-
Place the sample in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid plant material.
-
Carefully transfer the supernatant to a new tube. For cleaner results, this extract can be passed through a 0.22 µm syringe filter.
3. LC-Q-TOF-MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF-MS).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used for separation.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient might be: 0-1 min, 5% B; 1-10 min, ramp to 95% B; 10-12 min, hold at 95% B; 12-13 min, return to 5% B; 13-15 min, re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Targeted MS/MS: For confirmation, the precursor ion for this compound ([M+H]⁺ ≈ m/z 271.149) is fragmented to produce a characteristic spectrum.
-
-
Quantification: A standard curve is prepared using a certified this compound reference standard. The concentration in the sample is determined by comparing its peak area to the standard curve.
Visualizations
The following diagrams illustrate the biosynthetic context of this compound and a typical workflow for its detection.
Caption: Simplified biosynthesis of ergot alkaloids, showing the path to this compound.
Caption: Experimental workflow for the detection and analysis of this compound.
Conclusion
This compound holds promise as a specific biomarker for the presence and metabolic activity of certain fungal endophytes, particularly within the Neotyphodium and Epichloë genera. Its detection via sensitive methods like LC-MS can provide strong, chemically-specific evidence of fungal colonization that complements genetic approaches. However, its utility is limited to endophytes that produce this specific alkaloid. For a comprehensive assessment, a multi-faceted approach combining chemical biomarker analysis with DNA-based methods is recommended. Future research should focus on cataloging the specific ergot alkaloid profiles of a wider range of endophytic fungi to improve the specificity and diagnostic power of this class of molecules as biomarkers.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactivity of fungal endophytes as a function of endophyte taxonomy and the taxonomy and distribution of their host plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clavine Alkaloids Gene Clusters of Penicillium and Related Fungi: Evolutionary Combination of Prenyltransferases, Monooxygenases and Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Biomarkers of fungal infection: Expert opinion on the current situation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.darwin.edu.ar [ojs.darwin.edu.ar]
- 8. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and determination of ergot alkaloids in Morning Glory cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Isolated Penniclavine
For researchers, scientists, and professionals engaged in drug development, the precise determination of a compound's purity is a critical prerequisite for reliable experimental outcomes and regulatory compliance. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of isolated Penniclavine, an ergot alkaloid. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.
Key Purity Assessment Techniques at a Glance
The selection of an appropriate analytical method for purity determination hinges on a variety of factors, including the desired level of sensitivity, the need for structural information, and the complexity of the sample matrix. Below is a comparative overview of the most common techniques employed for this compound analysis.
| Feature | HPLC-UV | LC-MS/MS | qNMR |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation by polarity, with detection and identification by mass-to-charge ratio. | Intrinsic quantitative measurement based on the nuclear magnetic resonance of atomic nuclei. |
| Primary Use | Quantitative analysis of known compounds and impurity profiling. | Trace-level quantification, impurity identification, and structural elucidation. | Absolute quantification without the need for a specific reference standard of the analyte. |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) | Moderate (µg-mg range) |
| Specificity | Moderate; relies on retention time and UV spectrum. | High; based on retention time and mass fragmentation patterns. | High; based on unique chemical shifts of nuclei in the molecule. |
| Quantitative Accuracy | High, with proper calibration. | High, with appropriate internal standards. | Very high; considered a primary ratio method. |
| Throughput | High | High | Moderate to Low |
| Cost (Instrument) | Moderate | High | Very High |
Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of ergot alkaloids, providing a benchmark for what can be expected when assessing the purity of this compound.
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.01-0.5 ng/mL[1][2] | ~0.05-0.25 mg/mL[3][4] |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~0.05-1.0 ng/mL[1] | ~0.15-0.80 mg/mL |
| Precision (%RSD) | < 2% | < 10% | < 2% |
| Accuracy/Recovery (%) | 95-105% | 90-110% | 98-102% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of purity assessments. Below are representative protocols for HPLC, LC-MS/MS, and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the quantification of this compound and the detection of related impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute compounds with increasing hydrophobicity.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm and 310 nm.
4. Sample Preparation:
-
Accurately weigh and dissolve the isolated this compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Purity is typically assessed by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area of all detected components.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This method provides high sensitivity and specificity for the identification and quantification of this compound and its potential impurities.
1. Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient similar to the HPLC method is used, often with a faster ramp-up of the organic phase due to the higher efficiency of UHPLC columns.
3. Chromatographic and MS Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for this compound and known impurities.
4. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or acetonitrile.
-
Dilute the stock solution with the initial mobile phase to a final concentration in the low ng/mL range.
5. Data Analysis:
-
Quantification is achieved by comparing the peak area of this compound to a calibration curve generated from a certified reference standard. Impurities can be identified by their specific mass transitions.
Quantitative NMR (qNMR) Protocol
qNMR offers a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific this compound reference standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the isolated this compound.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The amount of the internal standard should be chosen to give a signal integral comparable to that of the analyte.
-
Dissolve both the this compound sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4) in an NMR tube.
3. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate quantification.
-
Use a 90° pulse angle.
4. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A generalized workflow for the purity assessment of isolated this compound.
Caption: Comparison of HPLC, LC-MS, and qNMR for this compound purity analysis.
Potential Impurities and Degradation Products
Forced degradation studies are essential to identify potential impurities that may arise during synthesis, storage, or handling. For ergot alkaloids like this compound, common degradation pathways include:
-
Epimerization: Ergot alkaloids can undergo epimerization at certain chiral centers, particularly in solution. This can lead to the formation of diastereomers which may have different biological activities and toxicities. Chiral chromatography may be necessary to separate these epimers.
-
Hydrolysis: The ester or amide linkages in more complex ergot alkaloids are susceptible to hydrolysis. While this compound is a clavine alkaloid and lacks these, related impurities in the initial isolate might degrade.
-
Oxidation: The indole (B1671886) nucleus of the ergoline (B1233604) ring system can be susceptible to oxidation, leading to a variety of degradation products.
-
Photodegradation: Exposure to light can cause degradation of ergot alkaloids. Samples should be handled and stored in light-protected conditions.
Conclusion
The assessment of this compound purity requires a thoughtful selection of analytical techniques. HPLC provides a robust and widely accessible method for routine quantification and impurity profiling. LC-MS offers unparalleled sensitivity for trace impurity detection and is indispensable for the identification of unknown impurities and degradation products. qNMR stands out as a primary method for absolute quantification, providing a high degree of accuracy without the need for an identical reference standard.
For comprehensive and unambiguous purity determination, a multi-faceted approach is recommended. The use of orthogonal methods, such as combining HPLC or LC-MS for separation and impurity detection with qNMR for absolute purity assignment, provides the highest level of confidence in the quality of isolated this compound for research and drug development purposes.
References
- 1. A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC/MS Method for the Determination of Ergot Alkaloids in Cereals and Cereal Products | National Agricultural Library [nal.usda.gov]
- 3. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 4. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Penniclavine Extraction Methodologies
For researchers and professionals in drug development, the efficient extraction of target compounds is a critical first step. This guide provides a comparative analysis of various methods for the extraction of Penniclavine, a clavine alkaloid found in various species of fungi and plants, notably in the seeds of Ipomoea violacea (Morning Glory). The comparison encompasses both traditional and modern techniques, evaluating them on key performance indicators such as yield, purity, solvent consumption, and extraction time.
Comparative Analysis of Extraction Methods
| Extraction Method | Typical Yield (% of Total Alkaloids) | Relative Purity | Solvent Consumption | Extraction Time | Key Advantages | Key Disadvantages |
| Solid-Liquid Extraction (SLE) | 0.030 - 0.43 (fresh weight)[1] | Moderate | High | Long (hours to days) | Simple setup, low cost | Time-consuming, large solvent volume, lower efficiency |
| Soxhlet Extraction | Not specified for this compound | Moderate to High | Moderate | Long (6-24 hours) | Continuous extraction, good efficiency for certain matrices | Requires heating (potential degradation of thermolabile compounds), lengthy |
| Ultrasound-Assisted Extraction (UAE) | High (relative to other methods)[2][3][4][5] | High | Low to Moderate | Short (minutes) | Fast, efficient, reduced solvent and energy consumption[2][3][4][5] | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | Potentially high, but may cause degradation[2] | Variable | Low | Very Short (minutes) | Extremely fast, low solvent usage | Risk of analyte degradation due to microwave energy[2] |
| Supercritical Fluid Extraction (SFE) | Not specified for this compound | High | Low (uses CO2) | Moderate | "Green" solvent (CO2), high selectivity, pure extracts | High initial equipment cost, may require co-solvents for polar compounds |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for key extraction methods, adapted from studies on ergot alkaloids.
Solid-Liquid Extraction (Ammonium Hydroxide, Methanol, Chloroform (B151607) Method)
This method has been shown to provide a higher yield of total ergoline (B1233604) alkaloids from morning glory seeds compared to other solvent systems[1][6].
-
Sample Preparation: Grind the seeds of Ipomoea violacea to a fine powder.
-
Extraction:
-
To the ground seed powder, add a 10:90:900 (v/v/v) mixture of ammonium (B1175870) hydroxide, methanol, and chloroform.
-
Shake the slurry for 5 minutes.
-
Add additional chloroform and a small amount of water, then filter the mixture through glass wool.
-
-
Purification:
-
Neutralize the filtrate with an excess of sodium bicarbonate.
-
Extract the aqueous phase with chloroform.
-
Evaporate the chloroform under a vacuum to obtain the crude alkaloid residue.
-
Redissolve the residue in a small volume of ethanol (B145695) for further analysis.
-
Ultrasound-Assisted Extraction (UAE) - Ultrasonic Bath
Ultrasound-assisted extraction using an ultrasonic bath has been identified as a highly suitable technique for the extraction of ergot alkaloids from morning glory seeds[2][3][4][5].
-
Sample Preparation: Finely grind the Ipomoea violacea seeds in a ball mill.
-
Extraction:
-
Weigh 10 mg of the ground seed powder into a suitable vessel.
-
Add 10 mL of a methanol:water (7:3, v/v) mixture.
-
Place the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 15-30 minutes) at a controlled temperature.
-
-
Post-Extraction:
-
After sonication, cool the extract to room temperature.
-
Centrifuge or filter the extract to remove solid plant material.
-
The supernatant can then be directly analyzed or subjected to further purification steps.
-
Microwave-Assisted Extraction (MAE)
MAE is a rapid extraction technique, though it carries the risk of degrading thermally sensitive compounds like some alkaloids[2].
-
Sample Preparation: Prepare finely ground seed powder as described for UAE.
-
Extraction:
-
Place a weighed amount of the ground seeds into a microwave-safe extraction vessel.
-
Add an appropriate extraction solvent (e.g., methanol:water mixture).
-
Seal the vessel and place it in a microwave extractor.
-
Apply microwave irradiation at a controlled power and for a short duration (e.g., 1-5 minutes).
-
-
Post-Extraction:
-
Allow the vessel to cool to a safe temperature.
-
Filter the extract to separate the solid residue.
-
The filtrate is then ready for analysis or further processing.
-
Visualizing the Process and Comparison
To better illustrate the relationships and comparative aspects of this compound extraction, the following diagrams are provided.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. extractionmagazine.com [extractionmagazine.com]
- 3. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and determination of ergot alkaloids in Morning Glory cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Extraction and Identification of Clavine and Lysergic Acid Alkaloids from Morning Glories | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for Penniclavine
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for Penniclavine, an ergot alkaloid. Adherence to these guidelines is critical for mitigating potential hazards and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled.
-
Storage: Keep this compound containers tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the contained material into a clearly labeled, sealed, and appropriate hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water. Collect all cleaning materials as hazardous waste.
This compound Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][3] Improper disposal, such as discarding it down the drain or in regular trash, is not permissible due to the potential for environmental harm and regulatory non-compliance.[2]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
This compound waste should be classified as hazardous chemical waste. Due to its pharmaceutical nature, it may also fall under regulations for pharmaceutical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.
-
-
Waste Segregation and Collection:
-
Collect all this compound waste, including contaminated PPE (gloves, wipes), weighing papers, and empty containers, in a designated and compatible hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Container Labeling:
-
The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with all necessary information about the waste, including its identity and quantity.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound or thresholds that would necessitate specialized handling beyond standard hazardous waste procedures. The chemical formula for this compound is C16H18N2O2, and its molar mass is 270.332 g·mol−1.
| Parameter | Value | Reference |
| Chemical Formula | C16H18N2O2 | |
| Molar Mass | 270.332 g·mol−1 | |
| Disposal Concentration Limits | Not Available | |
| Specialized Handling Thresholds | Not Available |
Experimental Protocols
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Penniclavine
A comprehensive understanding of the hazards associated with Penniclavine is critical for ensuring the safety of all laboratory personnel. At present, a specific Safety Data Sheet (SDS) for this compound, outlining its unique toxicological and physical properties, is not publicly available. The following guidance is based on best practices for handling potent, biologically active compounds and should be supplemented with a substance-specific risk assessment upon the availability of a comprehensive SDS.
Safe handling of this compound in a research and development setting necessitates stringent adherence to established safety protocols to minimize exposure risk. This includes the use of appropriate personal protective equipment (PPE), meticulous operational procedures, and compliant waste disposal methods.
Personal Protective Equipment (PPE)
The selection of PPE is paramount in creating a barrier between the researcher and the potentially hazardous substance. The following table summarizes the recommended PPE for handling this compound, categorized by the type of operation.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions of solid this compound | Chemical splash goggles | Double-layered nitrile gloves | Disposable gown with knit cuffs | NIOSH-approved N95 or higher respirator |
| Handling dilute solutions of this compound | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required (work in a fume hood) |
| Disposal of this compound waste | Chemical splash goggles | Double-layered nitrile gloves | Disposable gown | NIOSH-approved N95 or higher respirator |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound and its associated waste is crucial for maintaining a safe laboratory environment.
Handling Procedure:
-
Preparation: Before handling this compound, ensure that a designated work area, typically within a certified chemical fume hood, is prepared and all necessary equipment and safety materials are readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing: Carefully weigh the solid this compound in a disposable weigh boat within the chemical fume hood to prevent the dispersal of powder.
-
Solution Preparation: Add the solvent to the vessel containing the weighed this compound. Cap the vessel securely and mix gently until the solid is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and the researcher's initials.
-
Storage: Store the this compound solution in a properly sealed and labeled container in a designated, secure location.
Disposal Plan:
-
Contaminated PPE: All disposable PPE, such as gloves, gowns, and masks, that have come into contact with this compound should be considered hazardous waste.
-
Waste Collection: Place all contaminated disposable items in a clearly labeled, sealed hazardous waste container.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate and validated cleaning procedure.
-
Final Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
Disclaimer: The information provided is intended as a guide for trained professionals and is based on general best practices for handling potent chemical compounds. A specific Safety Data Sheet (SDS) for this compound must be consulted to establish definitive safety protocols. All laboratory activities should be conducted in accordance with institutional safety policies and regulations.
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
